Product packaging for Sulfo-Cyanine3 maleimide(Cat. No.:CAS No. 1656990-68-9)

Sulfo-Cyanine3 maleimide

Cat. No.: B611058
CAS No.: 1656990-68-9
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Description

Overview of Cyanine (B1664457) Fluorophores in Bioconjugation and Imaging Sciences

Cyanine dyes are a class of synthetic fluorophores known for their bright fluorescence and tunable spectral properties, covering a wide range from the ultraviolet to the near-infrared (NIR) spectrum. wikipedia.org This versatility makes them exceptionally valuable in bioconjugation, the process of chemically linking two molecules, and various imaging sciences. wikipedia.org In biological applications, cyanine dyes are often modified with reactive groups that allow them to be covalently attached to biomolecules such as proteins, nucleic acids, and antibodies. wikipedia.org This labeling enables researchers to study the localization, interactions, and dynamics of these molecules within complex biological systems like living cells. wikipedia.orgscbt.com

The core structure of cyanine dyes consists of two nitrogen-containing heterocyclic rings connected by a polymethine chain. wikipedia.org The length of this chain is a key determinant of the dye's absorption and emission wavelengths. wikipedia.orgresearchgate.net For instance, shorter chains result in dyes that absorb and emit light in the visible spectrum, while longer chains shift these properties towards the near-infrared region. researchgate.net This tunability allows for the development of a palette of fluorescent probes with distinct colors, facilitating multicolor imaging experiments where multiple biological targets can be visualized simultaneously.

Strategic Significance of Sulfo-Cyanine3 Maleimide (B117702) as a Thiol-Reactive Probe

The strategic importance of Sulfo-Cyanine3 maleimide lies in its specific reactivity and enhanced properties. The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly increase the dye's water solubility. axispharm.com This is a crucial advantage for biological experiments, as it allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of sensitive biomolecules like proteins. lumiprobe.comglpbio.com

The "maleimide" component of its name refers to the reactive group that specifically targets thiol (or sulfhydryl) groups found in the amino acid cysteine. scbt.comavantorsciences.com This thiol-reactivity is highly selective, allowing for the precise attachment of the Sulfo-Cyanine3 fluorophore to cysteine residues within a protein's structure. thermofisher.com This specificity is critical for a multitude of applications, including:

Protein Labeling: Researchers can label specific sites on a protein to study its structure, function, and interactions with other molecules. scbt.com

Fluorescence Microscopy: Labeled proteins can be visualized within cells, providing insights into their subcellular localization and trafficking. axispharm.com

Flow Cytometry: Cells labeled with Sulfo-Cyanine3 can be identified and sorted based on the presence of the target protein. axispharm.com

Biosensors: The fluorescence of the dye can change upon binding to a target, enabling the development of sensors for specific analytes. scbt.com

The reaction between the maleimide group and a thiol proceeds efficiently at a near-neutral pH (7.0-7.5), forming a stable thioether bond. thermofisher.comnih.gov

Historical Development and Evolution of Cyanine3 Derivatives for Research Applications

The journey of cyanine dyes began over a century ago, initially finding use in the photographic industry to sensitize emulsions to a broader range of light wavelengths. wikipedia.org Their transition into biotechnology marked a significant leap, with researchers synthesizing derivatives containing reactive groups to enable their use as biological labels. wikipedia.org

The Cyanine3 (Cy3) dye, a member of the cyanine family, became a popular choice for fluorescence-based applications due to its bright orange-red fluorescence. axispharm.comglenresearch.com Early versions of Cy3 maleimide were effective but had limitations, particularly in their solubility in aqueous environments. lumiprobe.com To address this, scientists developed sulfonated versions of the dye. The addition of sulfonate groups dramatically improved water solubility, leading to the creation of this compound. lumiprobe.comglpbio.com This enhancement was pivotal for the efficient labeling of delicate proteins and antibodies in their native, aqueous environments. lumiprobe.comglpbio.comlumiprobe.com

Further evolution has seen the development of a range of Cyanine3 derivatives with improved properties. For example, Cyanine3B is a variant with a higher fluorescence quantum yield, resulting in a brighter signal. lumiprobe.com Researchers have also explored modifications to enhance photostability, reducing the rate at which the dye fades under illumination. researchgate.net The development of related dyes like Cyanine3.5 extended the available spectral range for multicolor imaging experiments. glenresearch.comaxispharm.comglenresearch.com These continuous advancements have solidified the position of Cyanine3 derivatives as essential tools in modern biological and biomedical research.

Detailed Research Findings

This compound exhibits distinct spectral properties that are fundamental to its utility in fluorescence-based research. These properties dictate the optimal settings for its use in various instruments and applications.

PropertyValueReference
Excitation Maximum (λex)~548 - 555 nm axispharm.comlumiprobe.comaatbio.com
Emission Maximum (λem)~563 - 569 nm axispharm.comlumiprobe.comaatbio.com
Molar Extinction Coefficient (ε)~150,000 - 162,000 L·mol⁻¹·cm⁻¹ lumiprobe.comaatbio.com
Fluorescence Quantum Yield (ΦF)~0.1 - 0.15 lumiprobe.comaatbio.com

The maleimide group of this compound readily reacts with the thiol group of cysteine residues in proteins. This reaction is typically carried out in a buffer at a pH between 7.0 and 7.5. thermofisher.com To ensure the cysteine's thiol group is available for reaction, reducing agents like TCEP (tris(2-carboxyethyl)phosphine) are often included in the reaction buffer to prevent the formation of disulfide bonds. nih.govbio-protocol.org The labeling reaction is generally performed for a couple of hours at room temperature or overnight at 4°C, often in the dark to protect the light-sensitive fluorophore. thermofisher.comnih.govbio-protocol.org After the reaction, the excess, unreacted dye is typically removed from the labeled protein using techniques like gel filtration or dialysis. bio-protocol.orgaatbio.com

Properties

CAS No.

1656990-68-9

IUPAC Name

3H-​Indolium, 2-​[3-​[1-​[6-​[[2-​(2,​5-​dihydro-​2,​5-​dioxo-​1H-​pyrrol-​1-​yl)​ethyl]​amino]​-​6-​oxohexyl]​-​1,​3-​dihydro-​3,​3-​dimethyl-​5-​sulfo-​2H-​indol-​2-​ylidene]​-​1-​propen-​1-​yl]​-​1,​3,​3-​trimethyl-​5-​sulfo-​, inner salt, potassium salt

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Chemical Reactivity and Bioconjugation Principles of Sulfo Cyanine3 Maleimide

Fundamental Principles of Maleimide-Thiol Adduct Formation

The core of Sulfo-Cyanine3 maleimide's functionality lies in the reaction between its maleimide (B117702) group and a sulfhydryl (thiol) group, typically from a cysteine residue on a protein.

Mechanistic Insights into Michael Addition Reaction

The conjugation of maleimides to thiols proceeds via a nucleophilic Michael addition reaction. biorxiv.org In this mechanism, the thiol group (-SH) is deprotonated to its more nucleophilic thiolate form (-S⁻). nih.gov This thiolate anion then acts as a nucleophile, attacking one of the carbon atoms of the electron-deficient alkene double bond within the maleimide ring. biorxiv.orgresearchgate.net This reaction is efficient and can proceed under mild, physiological conditions without the need for a catalyst. biorxiv.orgaxispharm.com The reaction is driven by the ring strain and the cis-conformation of the carbonyl groups in the maleimide structure. axispharm.com

Formation of Stable Thioether Bonds

The Michael addition reaction results in the formation of a stable, covalent thioether linkage (specifically, a thiosuccinimide bond). axispharm.comthermofisher.com This bond connects the Sulfo-Cyanine3 dye to the target molecule. thermofisher.com While generally considered stable, a significant limitation of this linkage is its potential to undergo a retro-Michael reaction, especially in vivo. nih.govjove.comexplorationpub.com This reversal can lead to the exchange of the dye with other thiol-containing biomolecules, such as glutathione (B108866) or serum albumin, or premature release of the label. nih.govjove.com However, the stability of the conjugate can be enhanced through subsequent hydrolysis of the succinimide (B58015) ring in the adduct, which forms a stable succinamic acid thioether that prevents the reverse reaction. ucl.ac.ukspringernature.com

Chemoselectivity and Specificity in Biomolecule Functionalization

The primary advantage of using maleimide-based reagents like this compound is their high degree of selectivity for specific functional groups on biomolecules.

Selective Reactivity with Cysteine Residues

Maleimides exhibit a strong preference for reacting with the sulfhydryl groups of cysteine residues. thermofisher.commdpi.com This selectivity is attributed to several factors. The thiol group of cysteine is the most nucleophilic functional group among all amino acids, making it a prime target for electrophilic reagents. mdpi.com Furthermore, cysteine is one of the less abundant amino acids in proteins, which means that conjugation can be directed to a limited number of sites, offering more precise and controlled labeling compared to targeting more abundant residues like lysine (B10760008). nih.govthermofisher.comucl.ac.uk

Optimization of Reaction Parameters for Enhanced Conjugation Efficiency

To achieve successful and efficient labeling with this compound, several reaction parameters must be carefully controlled. The goal is to maximize the specific labeling of thiols while minimizing non-specific reactions and reagent degradation.

Key parameters for optimizing the conjugation reaction include pH, the molar ratio of dye to protein, buffer composition, and the presence of reducing agents. tocris.com

ParameterRecommended Condition/ConsiderationRationale
pH 6.5 - 7.5Maximizes the specific reaction with thiols while minimizing the competing reaction with amines and hydrolysis of the maleimide group. nih.govthermofisher.com
Buffer System Phosphate (B84403), Tris, or HEPES buffersThese buffers are commonly used and effective, provided they do not contain extraneous nucleophiles. biotium.comtocris.com Buffers containing primary amines should be avoided. iris-biotech.de
Solvent for Dye Anhydrous DMSO or DMFThis compound should be dissolved in a dry, biocompatible organic solvent before being added to the aqueous protein solution. axispharm.combiotium.comtocris.com
Reducing Agents TCEP is recommended for disulfide reduction.If cysteine residues are in a disulfide bond, they must be reduced. TCEP is ideal as it does not contain a thiol group and therefore does not compete with the maleimide reaction. thermofisher.comtocris.com Thiol-containing reducing agents like DTT or β-mercaptoethanol must be removed before adding the maleimide dye. thermofisher.comiris-biotech.de
Molar Ratio 10- to 20-fold molar excess of dye to proteinA molar excess of the dye helps to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein. biotium.comtocris.com
Quenching Addition of a free thiol (e.g., β-mercaptoethanol)After the reaction is complete, any excess, unreacted maleimide can be quenched to prevent it from reacting with other molecules in downstream applications. thermofisher.comiris-biotech.de
Temperature & Time 2 hours at room temperature or overnight at 4°CThese conditions are typical for allowing the conjugation reaction to proceed to completion. tocris.com

Influence of pH on Maleimide Reactivity and Adduct Stability

The reaction between a maleimide and a thiol group is highly dependent on the pH of the reaction medium. The optimal pH range for the selective and efficient conjugation of maleimides to thiols is between 6.5 and 7.5. axispharm.cominterchim.frthermofisher.com Within this range, the thiol group exists in a sufficient state of deprotonation to its thiolate form, which is the reactive species that attacks the maleimide double bond. atto-tec.com This allows for a high degree of chemoselectivity towards cysteine residues over other potentially reactive amino acid side chains, such as the primary amines of lysine residues. axispharm.comatto-tec.com

At pH values above 7.5, the reactivity of primary amines towards the maleimide group increases, which can lead to non-specific labeling. interchim.frthermofisher.com Furthermore, the maleimide ring itself becomes susceptible to hydrolysis at alkaline pH (pH ≥ 8), a process that opens the ring to form a non-reactive maleamic acid derivative. thermofisher.comuu.nl This hydrolysis is a competing reaction that reduces the efficiency of the desired conjugation.

Conversely, at pH values below 6.5, the protonation of the thiol group is favored, diminishing its nucleophilicity and significantly slowing down the rate of the conjugation reaction. nih.gov

The stability of the resulting thioether bond, or thiosuccinimide adduct, is also influenced by pH. While the thioether bond itself is stable, the succinimide ring can undergo hydrolysis, particularly under basic conditions. nih.gov This hydrolysis can result in the formation of isomeric succinamic acid thioethers, introducing heterogeneity to the conjugated biomolecule. nih.gov However, this hydrolysis can also be seen as a stabilizing factor in some contexts, as the ring-opened product is no longer susceptible to retro-Michael reactions, which would lead to deconjugation. nih.gov

Table 1: pH Effects on this compound Conjugation

pH Range Effect on Maleimide Reactivity Effect on Thiol Reactivity Adduct Stability Considerations
< 6.5 Stable Low reactivity due to thiol protonation. nih.gov Adduct is generally stable.
6.5 - 7.5 Optimal reactivity. axispharm.cominterchim.frthermofisher.com Optimal reactivity due to thiolate formation. atto-tec.com Stable thioether linkage formed. thermofisher.com
> 7.5 Increased hydrolysis of maleimide ring. thermofisher.comuu.nl High reactivity, but increased competition from primary amines. interchim.frthermofisher.com Increased potential for succinimide ring hydrolysis. nih.gov

Stoichiometric Considerations for Targeted Labeling of Biomolecules

Achieving the desired degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule, is critical for the success of bioconjugation experiments. thermofisher.comnanotempertech.com This is controlled by the molar ratio of the this compound to the target biomolecule in the reaction mixture. thermofisher.com

An excess of the dye is typically used to drive the reaction towards completion. A starting point for optimization is often a 10- to 20-fold molar excess of the maleimide dye per mole of protein. thermofisher.comtocris.com However, the optimal ratio can vary depending on the specific protein and the number of available cysteine residues. It is often recommended to perform trial conjugations with varying dye-to-protein molar ratios to determine the ideal conditions for a specific application. thermofisher.com

Over-labeling can lead to several undesirable effects, including:

  • Fluorescence quenching: When dye molecules are in close proximity on the same biomolecule, they can quench each other's fluorescence, leading to a decrease in the overall signal. thermofisher.com
  • Loss of biological activity: Excessive modification of a protein can alter its conformation and interfere with its function. thermofisher.com
  • Decreased solubility and aggregation: The addition of multiple hydrophobic dye molecules can reduce the solubility of the protein, potentially leading to aggregation. thermofisher.com
  • Under-labeling, on the other hand, results in a low signal-to-noise ratio, which can compromise the sensitivity of downstream applications. nanotempertech.com The DOL is typically determined spectrophotometrically after removing the excess, unconjugated dye. thermofisher.comgbiosciences.com

    Role of Reducing Agents (e.g., TCEP) in Disulfide Bond Preparation

    Many proteins, particularly antibodies, contain cysteine residues that are involved in disulfide bonds, which are crucial for their tertiary and quaternary structures. lumiprobe.com These disulfide bonds are unreactive towards maleimides. tocris.comlumiprobe.com Therefore, to make these cysteine residues available for conjugation with this compound, the disulfide bonds must first be reduced to free thiols.

    Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a commonly used reducing agent for this purpose. thermofisher.comiris-biotech.debroadpharm.combiosyn.com TCEP offers several advantages over other reducing agents like dithiothreitol (B142953) (DTT):

  • Odorless and stable: TCEP is a non-volatile and odorless compound that is more resistant to air oxidation than DTT. thermofisher.combroadpharm.com
  • Thiol-free: Unlike DTT, TCEP does not contain a thiol group and therefore does not compete with the target biomolecule for reaction with the maleimide. thermofisher.combiosynth.com This means that excess TCEP does not necessarily need to be removed before the addition of the maleimide dye, simplifying the workflow. thermofisher.comnih.govinterchim.fr
  • Effective over a broad pH range: TCEP is an effective reducing agent over a wide pH range, including the optimal pH range for maleimide conjugation. thermofisher.combiosyn.com
  • Typically, a 10- to 100-fold molar excess of TCEP is added to the protein solution and incubated for 20 to 30 minutes at room temperature to ensure complete reduction of the disulfide bonds. tocris.com For partial reduction of more accessible disulfide bonds, lower concentrations of TCEP and shorter incubation times can be employed. broadpharm.comnih.gov It is also advisable to perform the reduction and subsequent conjugation in an oxygen-free environment to prevent the re-formation of disulfide bonds. thermofisher.comlumiprobe.com

    Solvent System Selection and Aqueous Compatibility for Sensitive Bioconjugations

    A key advantage of this compound is its high water solubility, which allows for bioconjugation reactions to be performed in entirely aqueous buffer systems. lumiprobe.comglpbio.comantibodies.comdcchemicals.comlabscoop.com This is particularly important for sensitive biomolecules, such as antibodies and enzymes, that can be denatured or lose their activity in the presence of organic co-solvents. lumiprobe.comglpbio.comdcchemicals.com

    The recommended buffers for maleimide conjugation reactions include phosphate-buffered saline (PBS), Tris, and HEPES, all maintained within the optimal pH range of 6.5-7.5. thermofisher.comtocris.comlumiprobe.com It is crucial to use buffers that are free of any thiol-containing compounds, as these would compete with the target biomolecule for the maleimide dye. interchim.frtocris.com

    While this compound is water-soluble, stock solutions of the dye are often prepared in a small amount of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous protein solution. atto-tec.comtocris.com This ensures that the dye is fully dissolved before initiating the conjugation reaction. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum to avoid any adverse effects on the biomolecule.

    Incubation Time and Temperature Control for Optimal Yields

    The kinetics of the maleimide-thiol conjugation reaction are influenced by both incubation time and temperature. The reaction is generally rapid and can proceed to high yields at room temperature. nih.gov A typical incubation time is 2 hours at room temperature. atto-tec.comthermofisher.comtocris.com Alternatively, the reaction can be carried out overnight at 4°C. thermofisher.comlumiprobe.com The lower temperature can be beneficial for particularly sensitive proteins that may be prone to degradation or aggregation over longer periods at room temperature.

    The optimal incubation time can be influenced by several factors, including the concentration of the reactants, the pH of the buffer, and the intrinsic reactivity of the specific cysteine residues on the target biomolecule. For instance, increasing the concentration of the dye can lead to faster reaction rates. nih.gov The reaction is generally faster at the higher end of the optimal pH range (around 7.5) due to the increased concentration of the reactive thiolate anion. nih.gov

    Table 2: Typical Incubation Conditions for this compound Conjugation

    Parameter Condition 1 Condition 2
    Temperature Room Temperature 4°C
    Time 2 hours atto-tec.comthermofisher.comtocris.com Overnight thermofisher.comlumiprobe.com

    It is important to protect the reaction mixture from light, as cyanine (B1664457) dyes are susceptible to photobleaching. atto-tec.comtocris.com

    Post-Conjugation Purification Methodologies

    After the conjugation reaction is complete, it is essential to remove the excess, unreacted this compound from the labeled biomolecule. thermofisher.comgbiosciences.com Failure to do so can lead to inaccurate determination of the degree of labeling and high background fluorescence in downstream applications. thermofisher.com

    Dialysis and Gel Filtration for Excess Dye Removal

    Dialysis and gel filtration are two common and effective methods for separating the labeled protein from the low molecular weight, unconjugated dye. nih.govthermofisher.com

    Dialysis: This technique involves placing the conjugation reaction mixture in a dialysis bag or cassette made of a semi-permeable membrane with a specific molecular weight cutoff (MWCO). nih.govfishersci.com The bag is then submerged in a large volume of buffer. The small dye molecules can pass through the pores of the membrane into the surrounding buffer, while the much larger labeled protein is retained inside. nih.govfishersci.com This process is typically carried out over several hours with multiple changes of the dialysis buffer to ensure complete removal of the free dye. nih.govfishersci.com

    Gel Filtration: Also known as size-exclusion chromatography or desalting, this method separates molecules based on their size. atto-tec.comreddit.com The reaction mixture is passed through a column packed with a porous resin. atto-tec.com The large, labeled protein molecules cannot enter the pores and are therefore eluted quickly from the column. researchgate.net In contrast, the smaller, unconjugated dye molecules enter the pores of the resin, which retards their movement through the column, leading to their effective separation from the labeled protein. researchgate.net Spin desalting columns are a convenient and rapid format for this type of purification. thermofisher.comnih.govreddit.com

    The choice between dialysis and gel filtration often depends on the sample volume, the required speed of purification, and the potential for sample dilution. Gel filtration is generally faster but may result in some dilution of the sample, whereas dialysis is a slower process but can be performed with minimal sample dilution. reddit.com

    Chromatographic Techniques for Conjugate Separation

    Following the conjugation of this compound to a biomolecule, a critical purification step is required to separate the labeled conjugate from unconjugated dye and the unlabeled biomolecule. The selection of an appropriate chromatographic technique is paramount for obtaining a purified product suitable for downstream applications. The primary methods employed for this purpose are size-exclusion chromatography (SEC), reverse-phase chromatography (RPC), and ion-exchange chromatography (IEX). Each method leverages different physicochemical properties to achieve separation. thermofisher.com

    Size-Exclusion Chromatography (SEC)

    Also known as gel filtration, SEC separates molecules based on their size or hydrodynamic volume. thermofisher.com The stationary phase consists of porous beads. Larger molecules, like the newly formed protein-dye conjugate, cannot enter these pores and thus travel a shorter path, eluting from the column first. thermofisher.com Smaller molecules, such as the free this compound, diffuse into the pores, extending their path and causing them to elute later. thermofisher.com

    This technique is particularly effective for removing excess, unreacted dye from reaction mixtures containing large biomolecules like antibodies. activemotif.comnih.gov For instance, a study detailing the dual labeling of Interleukin-2 (a 15.4 kDa cytokine) utilized size-exclusion chromatography with filtration columns to purify the this compound conjugate (IL2-Cy3). acs.org However, a notable drawback of SEC is the potential for sample dilution and lower resolution, which makes it less suitable for separating conjugates with different dye-to-protein ratios (DPR). nih.gov

    Reverse-Phase Chromatography (RPC)

    RPC separates molecules based on their relative hydrophobicity. springernature.comchromtech.com It utilizes a non-polar stationary phase (often with C8 or C18 alkyl chains) and a polar mobile phase. chromtech.com Molecules with greater hydrophobicity interact more strongly with the stationary phase and are retained longer. springernature.com Elution is typically achieved by applying a gradient of increasing organic solvent, such as acetonitrile, which disrupts the hydrophobic interactions. springernature.com

    RPC offers high resolution and can often separate protein-dye conjugates from unlabeled proteins. nih.gov It is also powerful enough to distinguish between conjugates with different numbers of dye molecules attached. However, the organic solvents and acidic conditions frequently used in RPC can cause irreversible denaturation of the protein, which is a significant consideration for sensitive biomolecules. nih.gov Despite this, RPC is a valuable analytical tool for assessing the purity and drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). americanpharmaceuticalreview.com

    Ion-Exchange Chromatography (IEX)

    IEX separates molecules based on differences in their net surface charge. cytivalifesciences.comsinobiological.com The stationary phase contains charged functional groups that interact with oppositely charged analytes in the sample. thermofisher.com Anion-exchange chromatography uses a positively charged matrix to bind negatively charged molecules, while cation-exchange chromatography uses a negatively charged matrix to bind positively charged molecules. cytivalifesciences.com

    Hydrophobic Interaction Chromatography (HIC)

    Similar to RPC, HIC separates molecules based on hydrophobicity, but it operates under non-denaturing conditions, using a high salt concentration buffer to promote binding and a decreasing salt gradient to elute molecules. americanpharmaceuticalreview.comnih.gov This makes it particularly useful for the purification of antibody-drug conjugates (ADCs), where preserving the native structure is crucial. nih.govgoogle.com HIC can effectively separate conjugates based on their drug-to-antibody ratio (DAR), as the addition of hydrophobic drugs increases the molecule's interaction with the HIC resin. researchgate.net

    Interactive Data Table: Comparison of Chromatographic Techniques

    TechniquePrinciple of SeparationKey AdvantagesKey DisadvantagesPrimary Application for Sulfo-Cyanine3 Conjugates
    Size-Exclusion (SEC) Hydrodynamic Volume (Size)Gentle, non-denaturing conditions; effective for free dye removal. activemotif.comnih.govLow resolution for DOL separation; potential sample dilution. nih.govRemoval of unconjugated dye from large biomolecules.
    Reverse-Phase (RPC) HydrophobicityHigh resolution; capable of separating based on DOL. nih.govOften requires denaturing conditions (organic solvents, acid). nih.govPurity analysis and separation of stable protein/peptide conjugates.
    Ion-Exchange (IEX) Net Surface ChargeHigh resolution; non-denaturing; can separate based on charge changes from conjugation. sinobiological.comSeparation depends on a sufficient charge difference between species. researchgate.netPurification of conjugates where the dye significantly alters the pI.
    Hydrophobic Interaction (HIC) HydrophobicityNon-denaturing conditions; can separate based on DOL. americanpharmaceuticalreview.comnih.govCan have issues with recovery and resolution for highly hydrophobic conjugates. researchgate.netPurification of antibody-drug conjugates and other sensitive proteins.

    Spectroscopic Characteristics and Photophysical Behavior in Research Applications

    Principles of Fluorescence Emission and Absorption in Sulfo-Cyanine3 Maleimide (B117702) Conjugates

    Sulfo-Cyanine3 maleimide is a water-soluble, thiol-reactive fluorescent dye widely utilized in biological research for labeling proteins, peptides, and other molecules containing free thiol groups. antibodies.comlabscoop.comlumiprobe.com Its utility stems from its distinct photophysical properties, which are governed by the principles of fluorescence. The core structure, a polymethine chain flanked by two heterocyclic rings, allows for the delocalization of π-electrons. When a photon of an appropriate wavelength is absorbed, an electron is promoted to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state, releasing the absorbed energy as a photon of longer wavelength—a process known as fluorescence emission. science.gov

    The maleimide group provides reactivity towards sulfhydryl (thiol) groups found in cysteine residues of proteins, forming a stable covalent thioether bond. axispharm.com This specific conjugation allows for the targeted attachment of the fluorophore to biomolecules. antibodies.commdpi.com The addition of sulfonate groups (SO₃⁻) to the cyanine (B1664457) core significantly increases its water solubility, making it particularly suitable for labeling sensitive proteins in aqueous buffers without the need for organic co-solvents. labscoop.com This enhanced hydrophilicity is a key feature for its application in bioconjugation in biological and biomedical research. axispharm.com

    Upon conjugation to a biomolecule, such as a protein, the fluorescence properties of Sulfo-Cyanine3 can be influenced by its new microenvironment. uni-duesseldorf.de The interaction with the biomolecule can restrict the rotational freedom of the dye, which often leads to an enhancement of its fluorescence quantum yield. science.govresearchgate.net This phenomenon, known as protein-induced fluorescence enhancement (PIFE), makes it a bright label for biomolecules. researchgate.netnih.gov

    High Extinction Coefficients and Molar Absorptivity

    This compound is characterized by a high molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength. This high absorptivity is a key contributor to the brightness of the fluorophore. Different sources report slightly varying values, which can be attributed to different measurement conditions and solvents. The molar extinction coefficient for this compound is consistently reported in the range of 150,000 to 162,000 M⁻¹cm⁻¹. antibodies.comantibodies.comlumiprobe.comlunanano.ca This high value indicates a very efficient photon absorption, which is a prerequisite for strong fluorescence emission. interchim.fr The absorption maximum is typically observed around 548-555 nm. antibodies.comantibodies.comlumiprobe.com

    PropertyValueSource(s)
    Molar Extinction Coefficient (ε) 150,000 M⁻¹cm⁻¹ antibodies.comlumiprobe.com
    162,000 M⁻¹cm⁻¹ antibodies.comlabscoop.comlunanano.ca
    Absorption Maximum (λabs) ~548 nm antibodies.comlabscoop.comlunanano.ca
    555 nm antibodies.comlumiprobe.com
    ~554 nm axispharm.com

    Note: The precise values can vary depending on the solvent and conjugation state.

    Fluorescence Quantum Yields and Brightness Considerations

    It is crucial to note that the quantum yield of cyanine dyes like Sulfo-Cyanine3 is highly sensitive to the molecular environment. science.gov When unconjugated in solution, the dye can dissipate absorbed energy through non-radiative pathways, such as trans-cis isomerization of the polymethine chain, which lowers the quantum yield. science.govresearchgate.net However, upon covalent attachment to a macromolecule like a protein or DNA, the dye's structure becomes more rigid. science.gov This restriction of movement hinders non-radiative decay pathways, leading to a significant increase in the fluorescence quantum yield and, consequently, enhanced brightness. interchim.frarxiv.org The water-soluble nature of Sulfo-Cyanine3, due to its sulfonate groups, can also contribute to improved optical stability and quantum yield compared to its non-sulfonated counterparts.

    PropertyValueSource(s)
    Fluorescence Quantum Yield (Φ) 0.1 antibodies.comlabscoop.comlunanano.calumiprobe.com
    0.31 (for non-sulfonated version) antibodies.comlumiprobe.com
    Emission Maximum (λem) ~563 nm antibodies.comlabscoop.comlunanano.ca
    570 nm antibodies.comlumiprobe.com

    Note: Quantum yield is highly dependent on the local environment and conjugation status.

    Spectral Compatibility with Standard Detection Systems (e.g., Argon-Ion Lasers)

    The absorption and emission spectra of this compound make it highly compatible with common excitation sources and detection systems used in fluorescence microscopy and flow cytometry. Its absorption maximum, in the range of 548-555 nm, is well-suited for excitation by various laser lines, including the 532 nm, 543 nm, and 555 nm lasers. interchim.fr While not a perfect match, it can also be excited by the 514 nm line of the argon-ion laser, although less efficiently than dyes with absorption maxima closer to this wavelength. interchim.fr It is also compatible with the 568 nm spectral line of the Ar-Kr mixed gas laser. interchim.fr

    The emission maximum is typically around 563-570 nm, producing a bright orange-red fluorescence. axispharm.com This emission is readily detectable using standard filter sets designed for tetramethylrhodamine (B1193902) (TRITC), making it a versatile and convenient choice for many existing imaging setups without requiring specialized equipment. interchim.fr Its spectral properties allow for its use in multicolor imaging experiments alongside other fluorophores, provided there is minimal spectral overlap. alfa-chemistry.com

    Photophysical Stability and Environmental Sensitivity in Labeled Systems

    Mechanisms of Photobleaching and Strategies for Mitigation

    Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For cyanine dyes like Sulfo-Cyanine3, the primary mechanism involves reactions with molecular oxygen. In the excited triplet state, the dye can transfer energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with and destroy the fluorophore's conjugated polymethine chain, leading to a loss of fluorescence. researchgate.net

    Several strategies are employed to mitigate photobleaching. A common approach is the use of antifade mounting media, which often contain oxygen scavengers or triplet state quenchers. researchgate.net These reagents, such as Trolox or n-propyl gallate, reduce the concentration of reactive oxygen species in the sample, thereby extending the fluorescent signal's lifetime. researchgate.net Another strategy involves covalently attaching photostabilizing molecules directly to the fluorophore. researchgate.net Furthermore, optimizing imaging conditions, such as using the lowest possible excitation laser power and minimizing exposure time, is crucial for preserving the fluorescent signal during data acquisition. csic.es Recent studies have also explored how the chemical linkage to the biomolecule can influence photostability, with certain conjugation chemistries showing improved photon budgets over the traditional maleimide-thiol linkage. researchgate.net

    Influence of Microenvironment on Fluorophore Performance

    The photophysical properties of Sulfo-Cyanine3 are highly sensitive to its local microenvironment, a characteristic common to many cyanine dyes. science.govuni-duesseldorf.deacs.org This sensitivity, known as solvatochromism, means that properties like absorption and emission maxima, quantum yield, and fluorescence lifetime can change depending on the polarity, viscosity, and chemical nature of the surrounding environment. acs.orgosf.io

    When Sulfo-Cyanine3 is conjugated to a protein, its performance is influenced by its specific location on the protein surface. uni-duesseldorf.denih.gov Interactions with nearby amino acid residues can significantly affect its fluorescence. For example, proximity to tryptophan can lead to quenching via photoinduced electron transfer (PET). uni-duesseldorf.de Conversely, the local protein structure can provide a rigidifying environment that restricts the dye's conformational freedom, inhibiting non-radiative decay pathways like cis-trans isomerization and thus enhancing its fluorescence quantum yield and brightness. science.govresearchgate.netarxiv.org The presence of charged amino acids can also electrostatically interact with the dye, influencing its orientation and stability. uni-duesseldorf.de This environmental sensitivity can be exploited; changes in the dye's fluorescence can serve as a reporter for conformational changes in the protein or binding events. researchgate.netresearchgate.netbiorxiv.org

    Photostability in Prolonged Imaging Experiments

    The utility of a fluorescent probe in time-lapse microscopy and single-molecule studies is critically dependent on its photostability—the ability to resist photochemical degradation and continue emitting photons under continuous excitation. Sulfo-Cyanine3 is often cited for its "outstanding photostability" lumiprobe.com. However, like other cyanine dyes, it is susceptible to photobleaching, a process involving the irreversible photochemical alteration of the fluorophore, rendering it non-fluorescent wikipedia.org. This degradation is often mediated by reactions with molecular oxygen and the formation of reactive oxygen species, or through photoswitching to dark states via reactions with thiols nih.govacs.org.

    The photobleaching rate of cyanine dyes can be influenced by their local environment; for instance, conjugation to proteins like antibodies can alter the photobleaching efficiency nih.gov. For typical organic dyes used in single-molecule imaging, the lifetime before photobleaching is often in the range of 1 to 10 seconds under intense illumination, after emitting 10⁵ to 10⁶ photons wikipedia.org.

    Several research strategies have been developed to enhance the photostability of cyanine dyes for prolonged imaging experiments:

    Chemical Stabilizers: The addition of triplet state quenchers, such as cyclooctatetraene (B1213319) (COT) or the water-soluble vitamin E analog Trolox, to the imaging buffer can reduce the production of reactive oxygen species and improve photostability researchgate.net. Covalently linking a triplet-state quencher directly to the fluorophore has been shown to improve the photostability of Cy3 and Cy5 dyes researchgate.net.

    Oxygen Scavenging Systems: Removing molecular oxygen from the imaging medium using enzymatic systems, such as glucose oxidase and catalase (GO-CAT) or protocatechuic acid (PCA) and protocatechuate-3,4-dioxygenase (PCD), can prolong fluorophore lifetime by 10- to 100-fold wikipedia.orgaip.org.

    Structural Modification: Rigidifying the polymethine chain of the cyanine dye can prevent cis-trans photoisomerization, a significant non-radiative decay pathway that competes with fluorescence researchgate.net. This is the principle behind the enhanced quantum yield and photostability of derivatives like Cy3B researchgate.netmedchemexpress.com.

    Protein-Based Stabilization: A recent innovative approach involves the use of genetically encoded photostability enhancing proteins (PEPCy) that specifically bind to sulfonated cyanine dyes like Sulfo-Cy3. The PEPCy3 tag was shown to enhance the molecular brightness and photostability of its cognate dye, exhibiting a two-fold improvement in the total photon output compared to traditional covalent labeling methods in single-molecule tracking experiments on living cells biorxiv.orgbiorxiv.org.

    These approaches allow for the effective use of Sulfo-Cyanine3-based probes in demanding applications that require long-term observation and high signal-to-noise ratios.

    Table 1: Strategies to Enhance Photostability of Cyanine Dyes for Prolonged Imaging

    Strategy Mechanism Example(s) Key Benefit(s) Reference(s)
    Chemical Stabilizers Quenching of the reactive triplet state, reducing reactive oxygen species (ROS) formation. Cyclooctatetraene (COT), Trolox Simple addition to imaging buffer; can be covalently linked for intramolecular protection. researchgate.netresearchgate.net
    Oxygen Scavengers Enzymatic removal of dissolved molecular oxygen, a key mediator of photobleaching. GO-CAT, PCA/PCD systems Can increase fluorophore lifetime by 10-100 times. wikipedia.orgaip.org
    Structural Rigidification Preventing non-radiative decay via photoisomerization by locking the polymethine chain. Cyanine3B (Cy3B) Significantly increased fluorescence quantum yield and intrinsic photostability. researchgate.netmedchemexpress.com

    | Protein Encapsulation | Binding of the dye by a specific protein tag, shielding it from the environment. | PEPCy3 (Photostability Enhancing Protein for Cy3) | ~6-fold brightness enhancement; ~2-fold increase in photon output before bleaching; enables wash-free labeling. | biorxiv.orgbiorxiv.org |

    Rational Design of this compound Probes for Specific Spectroscopic Applications

    The development of fluorescent probes for specific biological applications is a field driven by the rational design of molecular structures to achieve desired functionalities and photophysical properties acs.orgresearchgate.net. This compound is itself a product of such rational design, incorporating distinct chemical modules that confer specific advantages for bio-imaging and sensing.

    The design of cyanine-based probes generally focuses on modifying three key components: the heterocyclic nuclei, the polymethine chain, and the side chains bearing reactive groups uminho.ptresearchgate.net.

    Sulfonation for Aqueous Solubility: A primary challenge in labeling biological molecules is the poor water solubility of many organic fluorophores. The rational inclusion of sulfonic acid (sulfo) groups onto the cyanine core dramatically increases hydrophilicity . This is a key feature of Sulfo-Cyanine3, allowing it to be used for labeling proteins, antibodies, and other biomolecules in purely aqueous buffers without the need for organic co-solvents, which can denature sensitive proteins lumiprobe.com. This modification also tends to slightly improve the quantum yield and optical stability, resulting in brighter, more robust fluorescence .

    The Maleimide Reactive Group: The choice of the maleimide group is a deliberate design element for creating thiol-reactive probes. The maleimide moiety reacts with high specificity and efficiency with the sulfhydryl groups of cysteine residues under mild physiological conditions to form a stable thioether bond lumiprobe.com. This allows for the site-specific labeling of proteins, peptides, or oligonucleotides that contain or have been engineered to contain a cysteine residue.

    Tuning Spectroscopic Properties: The core spectral properties of cyanine dyes are determined by the length of the polymethine bridge connecting the two nitrogen-containing heterocycles aip.org. For Sulfo-Cyanine3, the trimethine chain results in excitation and emission in the visible range (typically ~548 nm and ~563 nm, respectively) lumiprobe.com. Further rational design can tune these properties. For instance, rigidifying the polymethine chain, as seen in the Cy3B derivative, prevents rotational motion and isomerization, which minimizes non-radiative energy loss and dramatically increases the fluorescence quantum yield and photostability researchgate.netmedchemexpress.com. Such structurally refined probes are designed for applications demanding maximum brightness and durability, such as single-molecule detection. Probes can also be designed for specific techniques like Förster Resonance Energy Transfer (FRET), where the well-defined spectrum of Sulfo-Cyanine3 makes it an excellent donor for acceptor dyes like Sulfo-Cyanine5 nih.govnih.gov.

    Table 2: Rational Design Elements of this compound and Related Probes

    Design Element Structural Feature Purpose / Advantage Impact on Application Reference(s)
    Sulfonation One or more -SO₃⁻ groups on the indolenine rings. Increases hydrophilicity and water solubility. Enables labeling of sensitive proteins in aqueous buffers without organic solvents; reduces aggregation. lumiprobe.com
    Reactive Group Maleimide functional group. Provides high reactivity and specificity towards thiol (-SH) groups. Allows for site-specific covalent labeling of cysteine residues in proteins and peptides. lumiprobe.com
    Polymethine Bridge Flexible trimethine chain. Determines the core absorption and emission wavelengths (Vis range). Standard probe for the Cy3 channel in fluorescence microscopy and FRET (as a donor). aip.org

    | Polymethine Bridge (Rigidified) | Locked trimethine chain (e.g., in Cy3B). | Prevents photoisomerization, a major non-radiative decay pathway. | Creates probes with significantly higher quantum yield and photostability for demanding applications like single-molecule imaging. | researchgate.netmedchemexpress.com |

    Methodological Frameworks for Biomolecular Labeling with Sulfo Cyanine3 Maleimide

    Site-Specific Protein and Peptide Labeling

    The specific reaction between the maleimide (B117702) moiety and a cysteine's thiol group is the foundation for site-specific protein labeling. interchim.fr This approach allows for the precise placement of the Sulfo-Cyanine3 fluorophore, which is critical for advanced fluorescence-based studies.

    The strategies for labeling proteins with Sulfo-Cyanine3 maleimide depend on the origin and availability of cysteine residues.

    Recombinant Cysteine Introduction : A primary strategy for achieving high specificity is to engineer proteins with single cysteine residues at desired locations. nih.gov This is particularly useful for proteins that may lack accessible native cysteines or where labeling at a specific terminus is required. biorxiv.org For instance, zinc finger arrays have been successfully labeled by adding a terminal cysteine residue for subsequent conjugation to maleimide-activated sulfo-cyanine3. plos.org This method ensures a stoichiometric, site-specific attachment of the fluorophore. nih.gov

    Targeting Endogenous Free Thiols : Some native proteins possess free, unpaired cysteine residues that are accessible for labeling. A notable example is the cytokine Interleukin-2 (IL-2), which has a free thiol at Cys125. acs.org Researchers have successfully targeted this endogenous residue by reacting IL-2 with this compound in a phosphate (B84403) buffer at pH 7.4, achieving a labeling efficiency of 75%. acs.orgacs.org

    Reduction of Disulfide Bonds : Many endogenous cysteines exist in oxidized form as disulfide bonds, which are crucial for protein structure. To make these residues available for labeling, a reduction step is necessary. antibodies.com Reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used to reduce disulfide bonds to free thiols prior to conjugation with the maleimide dye. interchim.frlumiprobe.com This technique can be used sequentially; for example, after labeling an existing free thiol on a protein, a disulfide bond elsewhere on the same protein can be reduced and targeted for a second, different label. acs.org

    This compound is highly recommended for labeling antibodies and other sensitive proteins due to its water solubility. lumiprobe.commedchemexpress.comantibodies.com The ability to perform the conjugation in aqueous buffers helps preserve the delicate structure and function of these molecules. antibodies.com

    A powerful application of this is the creation of "fluorobodies" from nanobodies (the variable domains of heavy-chain-only antibodies, VHHs). nih.gov To achieve this, nanobodies are engineered to possess a single free cysteine at a specific location, such as the N- or C-terminus. biorxiv.org These engineered nanobodies are then incubated with this compound. biorxiv.org This site-specific conjugation results in a high degree of labeling, with molar labeling ratios reported to be approximately 0.9. nih.govbiorxiv.org The resulting fluorescent nanobodies can be used to visualize endogenous proteins in live cells with high precision and a strong signal-to-background ratio. nih.gov

    Interactive Data Table: Labeling of α-GFP Nanobody with Sulfo-Cyanine Dyes

    Nanobody Conjugate Dye Molar Labeling Ratio Reference
    α-GFPsCy3 Sulfo-Cyanine3 ~0.9 nih.govbiorxiv.org

    The specific labeling of enzymes and receptor proteins with this compound enables the study of their localization, trafficking, and interactions. The cytokine Interleukin-2 (IL-2), which functions by binding to the IL-2 receptor, was successfully labeled at its endogenous free cysteine (Cys125) with this compound. acs.orgacs.org In another study, a peptide labeled with sulfo-cyanine3-maleimide was used in a liposome-based assay to study the function of the Hrd1 ubiquitin ligase, an enzyme involved in endoplasmic reticulum-associated degradation. biorxiv.org

    A critical consideration during protein labeling is the preservation of the protein's biological activity. The choice of labeling site is paramount; conjugation at or near an active site or binding interface can compromise function. explorationpub.com

    Studies on Interleukin-2 (IL-2) demonstrated that its bioactivity was fully preserved after being labeled with this compound at the Cys125 residue. acs.orgacs.org T-cell proliferation assays showed that the activity of the IL2-Cy3 conjugate was similar to that of the unmodified protein. acs.org This highlights that when the labeling site is appropriately chosen, conjugation does not interfere with the protein's tertiary structure or its ability to bind to its receptor. acs.org However, the impact of labeling can be protein-dependent. Research on nanobodies showed that while an anti-GFP nanobody was robust and retained its specificity after labeling, an anti-Lamin nanobody was significantly affected by the labeling procedure, leading to a loss in specificity in some cases. nih.gov

    Conjugation to Enzymes and Receptor Proteins

    Nucleic Acid Labeling Methodologies

    This compound is an effective reagent for labeling nucleic acids that have been modified to contain a thiol group. antibodies.combroadpharm.commedchemexpress.com This process involves the chemical synthesis of an oligonucleotide with a thiol (-SH) modifier, typically at one of its termini. The thiol-modified oligonucleotide is then reacted with this compound, where the maleimide group covalently attaches to the sulfur atom. interchim.frlumiprobe.com This method has been used to attach the sCy3 dye to large RNA molecules for use in biophysical studies, such as Förster Resonance Energy Transfer (FRET), to investigate conformational changes. nih.gov While effective, it has been noted that the coupling efficiency of the thiol-maleimide reaction for nucleic acids can be lower than that of click chemistry-based methods. nih.gov

    Applications in DNA and RNA (miRNA, siRNA, tRNA, rRNA) Labeling

    This compound is a thiol-reactive, water-soluble fluorescent dye that serves as a valuable tool for the labeling of nucleic acids. lumiprobe.comglpbio.cn Its utility stems from its ability to covalently attach to thiol-modified DNA and RNA, enabling researchers to track and analyze these biomolecules in various applications. The sulfonate groups on the cyanine (B1664457) dye enhance its water solubility, which is crucial for labeling sensitive biomolecules like antibodies and proteins in purely aqueous conditions without the need for organic co-solvents. lumiprobe.comglpbio.cn

    The labeling process typically involves the reaction of the maleimide group with a sulfhydryl group (-SH) that has been incorporated into the oligonucleotide. lumiprobe.com For DNA and RNA, this is often achieved by introducing a thiol modifier during synthesis or at the 5' or 3' end. For instance, a method for sequencing RNA mixtures involves introducing a tag like Sulfo-Cy3 maleimide to the 5'-end of RNA for differentiation in mass spectrometry analysis. nih.govresearchgate.net To achieve high labeling efficiency for RNA, reaction conditions can be optimized by using a higher molar ratio of the dye to the RNA, adjusting the pH to approximately 7.5, and extending the reaction time. nih.gov

    The labeling of small RNAs, such as microRNA (miRNA) and small interfering RNA (siRNA), is particularly significant due to their roles in gene regulation. Labeled siRNAs, for example, can be visualized after transfection into cells to study their subcellular localization and stability, while simultaneously being used to knock down the expression of a target gene. mirusbio.comthermofisher.com The attachment of the dye is designed to not significantly alter the structure of the siRNA or its function in target knockdown. mirusbio.com Research has demonstrated the successful delivery of Cy3-labeled siRNA to mouse liver, allowing for visualization of its uptake in hepatocytes. mirusbio.com

    In a specific application for DNA labeling, this compound has been used in a "photoclick" reaction. rsc.org In this method, a tetrazole-modified DNA strand is irradiated, which then reacts with the maleimide dye. This results in a significant increase in the fluorescence emission of the Cy3 dye due to energy transfer, providing a light-triggered method for DNA labeling. rsc.org

    Table 1: Research Findings in Nucleic Acid Labeling with this compound

    Application Biomolecule Key Finding Reference
    RNA Sequencing Mixed RNA Samples Sulfo-Cy3 maleimide used for 5'-end labeling to distinguish RNA ladders in mass spectrometry. nih.govresearchgate.net nih.gov, researchgate.net
    Gene Silencing Studies siRNA Labeled siRNA can be visualized in cells post-transfection without compromising its gene-silencing function. mirusbio.com mirusbio.com
    In Vivo Delivery siRNA Cy3-labeled siRNA delivered via hydrodynamic injection was taken up by the majority of hepatocytes in the mouse liver. mirusbio.com mirusbio.com
    Photoclick Chemistry DNA Light-induced reaction between tetrazole-modified DNA and this compound leads to efficient and fluorogenic labeling. rsc.org rsc.org
    Large RNA Studies DENV genomic RNA Site-specific incorporation of a thiol group allowed for labeling with sCy3 maleimide to study conformational changes via FRET. nih.gov nih.gov

    Advanced Bioconjugation Techniques

    Dual-labeling strategies are employed to simultaneously monitor different aspects of a biological system, such as protein-protein interactions, conformational changes, or the tracking of multiple components. This compound is often used as one of the fluorophores in these strategies due to its specific reactivity towards cysteine residues.

    A common approach involves the sequential labeling of a protein with two different dyes. For instance, the native protein Interleukin-2 (IL-2), which has one free cysteine and one disulfide bond, was dually labeled. acs.org First, the unpaired cysteine was reacted with this compound (Cy3-MI). Subsequently, the disulfide bond was reduced to generate two new free thiols, which were then reacted with an allyl-sulfone-Cy5 reagent. This resulted in a dually labeled IL2-Cy3-Cy5 protein, demonstrating a controlled, stepwise functionalization. acs.org

    Another strategy for dual-labeling involves using orthogonal chemistries. On engineered virus-like particles (VLPs), a native cysteine residue can be targeted with a maleimide dye like Sulfo-Cyanine5 maleimide, while a separately introduced non-canonical amino acid with an azide (B81097) group can be labeled with a different dye, such as a DBCO-functionalized fluorophore, via copper-free click chemistry. nih.govacs.org This allows for the site-selective attachment of two different functional molecules.

    In the context of live-cell imaging, dual-color imaging has been achieved by delivering two different nanobodies, each labeled with a distinct fluorophore. rsc.org For example, nanobodies targeting lamin and vimentin (B1176767) were labeled with ATTO655 and ATTO488, respectively, allowing for the simultaneous visualization of the nuclear lamina and vimentin filaments within the same cell. rsc.org While this specific example doesn't use this compound, it illustrates the principle of using site-specifically labeled probes for multiplexed imaging, a technique for which this compound is well-suited. rsc.org

    Table 2: Examples of Dual-Labeling Strategies

    System Labeling 1 Labeling 2 Purpose Reference
    Interleukin-2 (IL-2) This compound on unpaired Cys125 Allyl-sulfone-Cy5 on reduced disulfide (Cys58-Cys105) Controlled, sequential dual modification of a native protein. acs.org
    Cowpea Chlorotic Mottle Virus-Like Particle (CCMV VLP) Sulfo-Cyanine5-maleimide on native cysteine sulfo-DBCO-Cyanine5 on incorporated non-canonical amino acid (azido-phenylalanine) Orthogonal, site-selective surface functionalization for particle tracking and cell uptake studies. nih.gov, acs.org
    Live HeLa Cells α-Lamin nanobody labeled with ATTO655 α-Vimentin nanobody labeled with ATTO488 Simultaneous super-resolution imaging of two distinct endogenous protein networks. rsc.org

    The incorporation of non-canonical amino acids (ncAAs) into proteins provides a powerful tool for site-specific labeling. This technique allows for the introduction of unique chemical handles, such as azides or alkynes, at virtually any desired position within a protein's sequence. These handles can then be reacted with complementary probes, such as Sulfo-Cyanine3 DBCO, using bioorthogonal chemistry. lumiprobe.com

    One prominent method is the amber stop codon suppression mechanism, which can be used to incorporate an ncAA like azido-phenylalanine (AzF) into a protein. nih.gov This azido-handle serves as a target for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-containing fluorophore, such as sulfo-Cyanine5-DBCO. nih.govacs.org This approach was successfully used to label engineered Cowpea Chlorotic Mottle Virus-like Particles (ELP-CCMV). The specificity of this method was confirmed by the fact that only the variant containing the AzF residue was labeled with the DBCO-fluorophore. nih.gov

    This site-specific functionalization can be combined with labeling at native residues to achieve dual-labeling. For example, the ELP-CCMV particles were first labeled at a native cysteine residue using Sulfo-Cyanine5-maleimide, and then subsequently labeled at the incorporated AzF residue using a DBCO-dye. nih.govacs.org This demonstrates the ability to create multifunctional nanoparticles with precisely placed labels for advanced applications, such as targeted drug delivery and cellular imaging. nih.gov The integration of ncAA incorporation with chemistries like maleimide conjugation allows for a high degree of control over the placement and stoichiometry of labels on a protein surface. nih.govlumiprobe.com

    While this compound is a cornerstone for thiol-reactive labeling, other chemistries are available for bioconjugation, each with distinct advantages and disadvantages. The choice of linker chemistry depends on the available functional groups on the target biomolecule, the desired stability of the conjugate, and the reaction conditions.

    NHS Esters: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues. aatbio.comavantorsciences.com This makes them a popular choice for labeling proteins that may not have accessible cysteine residues. Sulfo-NHS esters, like their maleimide counterparts, have added sulfonate groups to improve water solubility. avantorsciences.com A key difference is the target residue: maleimides target thiols (cysteine), while NHS esters target amines (lysine, N-terminus). aatbio.com Because proteins often have multiple lysine residues on their surface, NHS ester labeling can sometimes result in a heterogeneous mixture of products, whereas maleimide labeling can be more site-specific if there is only one accessible cysteine. rsc.org

    Arylation-Type Bioconjugation: This category includes reactions that form a bond between a nucleophile (like a thiol) and an sp2-hybridized carbon. One example is the use of heteroaryl methylsulfone reagents. nih.gov These reagents react specifically with thiols under physiological conditions, with reaction rates comparable to maleimide conjugation. A significant advantage of the resulting heteroaryl-cysteine conjugate is its superior stability compared to the maleimide-thiol adduct. Maleimide adducts can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to label exchange or loss. In contrast, the S-aryl bond formed in arylation chemistry is significantly more stable towards acids, bases, and external thiols. nih.gov This enhanced stability is a critical advantage for applications requiring long-term tracking or harsh experimental conditions.

    Table 3: Comparison of Bioconjugation Chemistries

    Feature This compound Sulfo-NHS Ester Heteroaryl Methylsulfone (Arylation)
    Target Functional Group Thiols (Cysteine) lumiprobe.com Primary Amines (Lysine, N-terminus) aatbio.comavantorsciences.com Thiols (Cysteine) nih.gov
    Reaction Type Michael Addition acs.org Acylation avantorsciences.com Nucleophilic Aromatic Substitution (SNAr) nih.gov
    Selectivity High for thiols; can be highly site-specific if only one accessible cysteine is present. acs.orgrsc.org Reacts with all accessible primary amines, potentially leading to heterogeneous labeling. rsc.org High for thiols. nih.gov
    Conjugate Stability Reversible via retro-Michael reaction, especially in the presence of other thiols. Stable amide bond. Highly stable S-aryl bond; more stable than maleimide adduct to thiols, acids, and bases. nih.gov
    Key Advantage Widely used, commercially available, efficient reaction with a common, specific target. lumiprobe.com Targets abundant amine groups, useful when no accessible thiols are present. aatbio.com Produces highly stable conjugates, suitable for long-term or demanding applications. nih.gov
    Key Disadvantage Potential for adduct instability and exchange. Can result in a heterogeneous product mixture and may alter protein charge/isoelectric point. Newer chemistry, fewer commercially available reagents compared to maleimides and NHS esters.

    Applications of Sulfo Cyanine3 Maleimide in Biological and Biomedical Research

    Fluorescence Microscopy and Cellular Imaging

    Fluorescence microscopy is a cornerstone of modern cell biology, and fluorescent probes like Sulfo-Cyanine3 maleimide (B117702) are central to its power. axispharm.com The dye's favorable spectral properties, including a strong absorption and emission in the visible range, make it readily detectable with standard microscope setups. axispharm.cominterchim.fr

    Sulfo-Cyanine3 maleimide can be conjugated to molecules that specifically target and bind to components of subcellular structures and organelles. For instance, when coupled to antibodies or specific nanobodies, it allows for the high-resolution visualization of these structures within fixed or living cells. nih.govbiorxiv.org This approach has been instrumental in studying the organization and dynamics of various cellular compartments. For example, researchers have used nanobodies labeled with Sulfo-Cyanine3 (sCy3) to visualize the nuclear lamina, the protein meshwork lining the inner surface of the nuclear envelope, and other protein networks within living cells. nih.govbiorxiv.org This specific labeling provides clear, high-contrast images, enabling detailed analysis of organelle morphology and distribution. axispharm.com

    A key application of this compound is the tracking of protein localization and movement within cells. antibodies.comlumiprobe.commedchemexpress.com By attaching the dye to a protein of interest, researchers can follow its path and observe its interactions in real-time. This is often achieved by labeling purified proteins containing cysteine residues and then introducing them into cells. antibodies.comhodoodo.com

    One powerful technique that utilizes this is Fluorescence Recovery After Photobleaching (FRAP). In FRAP studies, a specific area of a cell containing the fluorescently labeled protein is intentionally bleached with a high-intensity laser. The rate at which fluorescence returns to the bleached area, as unbleached labeled proteins move in, provides quantitative data on protein mobility. For example, this compound-labeled Dvl2 proteins were used in FRAP analyses to study their dynamic properties within cellular droplets, revealing a 15% recovery of fluorescent signal within three minutes after photobleaching. nih.govresearchgate.net This demonstrates the utility of the dye in quantifying the dynamic exchange of proteins within specific cellular compartments.

    The ability to label proteins in living cells is crucial for understanding dynamic cellular processes. lumiprobe.comnih.gov this compound's water solubility and reactivity under physiological pH conditions make it suitable for live-cell applications. antibodies.comlumiprobe.comglpbio.cn

    A notable methodology involves the use of nanobodies labeled with this compound. Nanobodies are small antibody fragments that can be engineered to recognize specific proteins. When these fluorescently labeled nanobodies are introduced into living cells, they bind to their target proteins, allowing for their visualization. nih.govbiorxiv.org For instance, α-GFP nanobodies labeled with sCy3 have been successfully delivered into living HeLa cells expressing GFP-tagged proteins, showing excellent co-localization and enabling the tracking of these proteins for extended periods. nih.govbiorxiv.org This technique allows for the specific and minimally disruptive labeling of endogenous or expressed proteins in their native cellular environment.

    Another approach for live-cell plasma membrane labeling involves probes that combine the this compound dye with a membrane anchor. This design increases the local concentration of the dye at the cell surface, facilitating efficient covalent labeling of membrane proteins. nih.gov

    This compound is well-suited for quantitative image analysis due to its high quantum yield and photostability, which provide a bright and stable fluorescent signal. axispharm.comaxispharm.com This allows for the accurate measurement of fluorescence intensity, which can be correlated with the concentration or amount of the labeled molecule.

    Quantitative image analysis was used to compare the efficiency of a plasma membrane labeling probe, MemGraft-Cy3M, which contains a maleimide group, to a control dye. nih.gov By measuring the fluorescence intensity at the plasma membrane, researchers demonstrated significantly higher signals from the targeted probe, confirming the effectiveness of the labeling strategy. nih.gov In other studies, quantitative analysis of images from cells labeled with Sulfo-Cyanine3-tagged nanobodies involved calculating Pearson's coefficients to determine the degree of co-localization between the labeled nanobody and its target protein, providing a numerical value for the specificity of the labeling. nih.gov Furthermore, protein tracking algorithms like u-Track can be used to analyze images of individual this compound-labeled proteins to extract quantitative data on their movement and behavior. nih.gov

    Live-Cell Labeling Methodologies

    Flow Cytometry for Cell Analysis and Sorting

    Flow cytometry is a powerful technique for analyzing and sorting large populations of cells. nih.gov this compound is used in this application to fluorescently label cells or specific cellular components, typically by conjugating the dye to antibodies that recognize cell surface markers. axispharm.comglpbio.cn The bright fluorescence of Sulfo-Cyanine3 provides a distinct signal that allows for the precise identification and quantification of labeled cells. axispharm.com

    Immunophenotyping is the process of identifying and classifying cells based on the types of proteins, or antigens, present on their surface. nih.govnih.gov This is a critical tool in immunology and hematology for diagnosing diseases and monitoring treatment responses. nih.gov In this context, this compound is used to label antibodies that are specific to certain cell surface antigens. glpbio.cn

    When a mixed population of cells is incubated with these fluorescently labeled antibodies, only the cells expressing the target antigen will become fluorescent. As the cells pass one by one through the laser beam of a flow cytometer, the instrument detects the fluorescence from each cell. This allows for the enumeration of different cell types within a heterogeneous sample. The use of Sulfo-Cyanine3, often in combination with other fluorescent dyes emitting at different wavelengths, enables multi-parameter analysis, where several cell surface markers can be detected simultaneously on a single cell. science.gov This detailed characterization is fundamental to understanding the complex cellular composition of tissues and biological fluids. nih.gov

    Cell Population Discrimination Based on Expression Profiles

    The ability to distinguish between different cell populations within a heterogeneous sample is fundamental to understanding complex biological systems. This compound is a valuable tool for these applications, particularly in methods like flow cytometry. axispharm.com By conjugating this compound to antibodies specific for cell-surface proteins, researchers can label distinct cell subpopulations. The bright fluorescence of the dye provides a distinct signal, allowing for the precise sorting and analysis of cells based on their protein expression profiles. axispharm.com

    This approach has been advanced through the site-specific labeling of nanobodies, which are small antibody fragments. In one study, nanobodies with a single free cysteine were specifically labeled with this compound. rsc.org This precise, stoichiometric labeling enhances quantitative analysis and provides a superior signal-to-background ratio compared to fluorescent proteins. rsc.org These highly specific fluorescent probes can then be delivered into living cells, enabling dual-color imaging of different endogenous cellular structures and the analysis of native protein networks, thereby allowing for the discrimination of cells based on the abundance and localization of specific intracellular proteins. rsc.org

    Biochemical and Biophysical Assays

    This compound is a cornerstone fluorophore in a variety of assays designed to probe the intricacies of molecular function and interaction. Its favorable spectral properties and water solubility make it suitable for use in aqueous biological buffers. lumiprobe.comglpbio.cn

    Förster Resonance Energy Transfer (FRET) for Molecular Interaction Studies

    Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances at the nanometer scale, making it ideal for studying molecular interactions. wikipedia.orgnih.gov The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. wikipedia.org The efficiency of this transfer is acutely sensitive to the distance between the dye pair, typically in the 1-10 nm range. wikipedia.org

    Sulfo-Cyanine3 is frequently used as a FRET donor or acceptor in combination with other fluorophores like Sulfo-Cyanine5. For instance, a dual-labeling strategy for the protein Interleukin-2 (IL-2) involved first reacting its unpaired cysteine with this compound, followed by the reduction and labeling of a disulfide bond with a Cy5 dye. acs.org The resulting dual-labeled protein exhibited FRET from Cy3 to Cy5, confirming the proximity of the two labels and the integrity of the labeled protein. acs.org This methodology is also applied to study the kinetics of peptide cleavage by proteases, where a peptide is labeled with a FRET pair (e.g., Sulfo-Cyanine3 and Sulfo-Cyanine5); cleavage of the peptide separates the dyes, leading to a measurable decrease in the FRET signal. researchgate.net

    FRET ApplicationDonor/Acceptor PairResearch Finding
    Protein Dual LabelingSulfo-Cyanine3 / Cy5Demonstrated successful dual labeling of IL-2 and intramolecular FRET, confirming proximity of labeled sites. acs.org
    Protease Activity AssaySulfo-Cyanine3 / Sulfo-Cyanine5Enabled kinetic study of peptide cleavage by cathepsin B through reduction in FRET signal. researchgate.net
    ABC Transporter MechanicsNot SpecifiedUsed in single-molecule FRET to reveal the mechanosensitivity of an ABC membrane transporter. lumiprobe.com

    Protein-Protein Interaction Analysis

    Building on its utility in FRET, this compound is directly applied to the analysis of protein-protein interactions. These interactions are central to virtually all cellular processes. By labeling one protein with this compound and its potential binding partner with a suitable FRET acceptor, the formation of a protein complex can be monitored in real-time. wikipedia.orgnih.gov

    A notable example involves an optogenetic system called LOVTRAP, designed to control protein-protein interactions with light. nih.gov In this system, a protein named Zdk was labeled with this compound to act as a fluorescent reporter. nih.gov Its light-sensitive binding to its partner, LOV2, could then be precisely manipulated and visualized on a supported lipid bilayer, providing fundamental insights into T cell signaling. nih.gov In other research, this compound-labeled Dvl2 protein was used to study its phase separation properties, a process driven by protein-protein interactions that leads to the formation of protein droplets. Fluorescence Recovery After Photobleaching (FRAP) analysis of these labeled droplets revealed their dynamic nature, which is crucial for their function in Wnt signalosome assembly. nih.gov

    Immunoassays and Biosensor Development (e.g., ELISA, Microarrays)

    The specific and high-affinity binding of antibodies to their antigens makes them ideal reagents for immunoassays. This compound is recommended for labeling antibodies and other labile proteins for such applications due to its water solubility, which allows for conjugation in mild, purely aqueous conditions. lumiprobe.comglpbio.cnantibodies.com These fluorescently labeled antibodies are key components in various analytical platforms, including Enzyme-Linked Immunosorbent Assay (ELISA) and protein microarrays. science.govntu.edu.sg

    In the context of biosensors, labeled biomolecules are used to detect target analytes with high sensitivity and specificity. Nanoplasmonic biosensor microarrays, for example, can perform multiplex immunoassays of cytokines from minute serum samples. nih.gov While this specific study used a different detection method, the principle of immobilizing capture antibodies on a sensor surface to bind target proteins, which are then detected, is a common strategy where fluorescently labeled detection antibodies would be employed. nih.gov Similarly, chemiluminescent fibre optic biosensors have been developed based on a micro-ELISA format, where antibody immobilization is a critical factor for performance. ntu.edu.sg The use of well-characterized, fluorescently-labeled antibodies enhances the capabilities of these advanced diagnostic tools.

    Protein Thermostability Assays (e.g., ThermoBRET)

    A novel application for this compound is in the ThermoBRET assay, a method for measuring the thermostability of proteins, particularly G protein-coupled receptors (GPCRs), without the need for purification. biorxiv.orgresearchgate.net This assay leverages Bioluminescence Resonance Energy Transfer (BRET) between a Nanoluciferase (Nluc) donor and this compound (SCM) as the acceptor. biorxiv.orgresearchgate.net

    The principle of the assay is elegant: a GPCR is fused to Nluc. researchgate.net In the presence of SCM, the sample is heated across a temperature gradient. biorxiv.org As the protein begins to unfold due to thermal denaturation, its internal cysteine residues become exposed. The thiol-reactive SCM then covalently binds to these newly accessible cysteines, bringing the acceptor fluorophore into close proximity with the Nluc donor. biorxiv.orgresearchgate.net This allows BRET to occur, and the resulting signal is measured. By plotting the BRET ratio against temperature, a melting curve is generated, from which the protein's melting temperature (Tm) can be determined. researchgate.netresearchgate.net This method is highly sensitive and can be used to screen for ligands or detergents that stabilize the protein. biorxiv.orgresearchgate.net

    ThermoBRET Assay Details
    BRET Donor Nanoluciferase (Nluc) or thermostable tsNluc researchgate.netresearchgate.net
    BRET Acceptor This compound (SCM) biorxiv.orgresearchgate.net
    Mechanism Thermal denaturation exposes cysteine residues, allowing covalent binding of SCM and subsequent BRET with the Nluc tag. biorxiv.orgresearchgate.net
    Readout A BRET ratio is measured to generate a melting curve and determine the protein's melting temperature (Tm). researchgate.net
    Application Quantifying the relative thermostability of non-purified GPCRs to screen for stabilizing ligands and optimize solubilization conditions. biorxiv.orgresearchgate.net

    In Vitro and Ex Vivo Systemic Applications

    Beyond single-cell and cell-population studies, this compound and its analogs are employed in more complex in vitro and ex vivo systems to understand biological processes on a larger scale. These applications often involve reconstituting cellular systems or tracking the fate of biomolecules in tissue or whole-organism models.

    In vitro reconstitution experiments use purified components to build a simplified version of a biological system outside of a living cell. This approach was used in the LOVTRAP optogenetics system, where this compound-labeled Zdk was studied in a controlled environment on a supported lipid bilayer to understand its interaction with LOV2. nih.gov Another example is the in vitro study of Replication Protein A (RPA), where purified, labeled RPA was shown to form liquid droplets, a process enhanced by the presence of single-stranded DNA. nih.gov

    In ex vivo applications, which involve tissues or cells taken from an organism, fluorescent labels are crucial for tracking and imaging. For instance, in the development of drug delivery systems, liposomes can be dual-labeled with fluorescent dyes to track their distribution. In one study, a similar dye, Sulfo-cyanine 5.5, was used to label an anti-PD-L1 antibody attached to a liposome, allowing for the visualization of its accumulation in colon cancer-bearing mice in vivo and in excised tumors ex vivo. nih.gov This type of imaging is critical for evaluating the targeting efficiency of therapeutic delivery vehicles.

    Use in Tissue Sections and Organoid Models

    The bright fluorescence of this compound makes it a valuable tool for imaging in complex biological samples like tissue sections and 3D organoid cultures. axispharm.comacs.org Researchers utilize this dye to label specific proteins within these structures, allowing for detailed visualization and localization studies using fluorescence microscopy.

    In one study, this compound was used to label a variant of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), known as DR5-B, to study its penetration into multicellular tumor spheroids derived from a human glioblastoma cell line. mdpi.com The cysteine-modified proteins were labeled with the dye, enabling researchers to visualize their distribution within the 3D tumor model over time using confocal laser scanning microscopy. mdpi.com This approach has also been applied to study the accumulation of drug delivery systems, such as polyelectrolyte multilayer capsules, in both monolayer cell cultures and 3D tumor spheroids. mdpi.com By labeling the targeting protein (DR5-B) with this compound, its uptake and distribution within the spheroid could be quantitatively and qualitatively assessed. mdpi.com These applications highlight the dye's effectiveness in tracking the behavior of protein-based therapeutics and delivery vehicles in models that mimic the in vivo tumor microenvironment. mdpi.commdpi.comgoogle.com

    Analysis of Biomolecular Processes in Controlled Environments

    This compound is frequently employed to study dynamic biomolecular processes in vitro. Its ability to specifically label proteins allows for the monitoring of conformational changes, binding events, and phase separation.

    A key application is in Fluorescence Recovery After Photobleaching (FRAP) experiments. In a study on the protein Dishevelled-2 (Dvl2), which is involved in Wnt signaling pathways, researchers labeled purified Dvl2 with this compound. nih.gov This allowed them to analyze the dynamic properties of Dvl2 droplets, which form via liquid-liquid phase separation (LLPS). nih.gov By photobleaching a region of the fluorescently labeled droplets and monitoring the recovery of the signal, the researchers could quantify the mobility and exchange of protein molecules within the condensed phase. nih.gov The results demonstrated that Dvl2 droplets are fluid and dynamic, a key characteristic of liquid-like condensates. nih.gov Such experiments are crucial for understanding the assembly and function of cellular signaling hubs. nih.govlumiprobe.com

    Applications in Pre-clinical In Vivo Imaging (Non-human Models)

    The spectral properties of cyanine (B1664457) dyes, including Sulfo-Cyanine3, are well-suited for in vivo imaging in small animal models. nih.gov While longer-wavelength cyanine dyes (like Cy5, Cy5.5, and Cy7) are often preferred for deep tissue imaging due to lower tissue autofluorescence and deeper light penetration, Cy3 and its derivatives are effective for visualizing more superficial structures or in specific experimental contexts. nih.gov

    Small Animal Imaging for Research Purposes

    This compound-labeled probes are used to track the localization of specific molecules in living animals, typically mice or rats. This allows for the non-invasive monitoring of biological processes and the evaluation of targeted therapeutic or diagnostic agents. For example, antibodies or antibody fragments labeled with cyanine dyes can be injected into tumor-bearing animals to visualize tumor masses. nih.gov Studies have shown that while dyes like Cy7 provide superior imaging of large or deep tumors, Cy3-labeled antibodies can adequately label small, superficial tumors. nih.gov The choice of fluorophore is often a balance between the required imaging depth and the specific optical properties of the dye. nih.gov

    Assessment of Probe Distribution and Targeting in Animal Models

    A critical aspect of developing targeted therapies is confirming that the probe or drug conjugate reaches its intended target in a living organism. Biodistribution studies using fluorescently labeled molecules are essential for this purpose. This compound can be conjugated to proteins or nanoparticles to track their journey through the body and accumulation in specific organs or tissues. concordia.ca

    For instance, studies investigating the elimination pathways of nanoparticles have used cyanine dyes to track the components of liposomes in vivo. concordia.ca By co-labeling liposomal components with different dyes (e.g., Cy3 and Cy5), researchers can track the intact particles versus their degradation products throughout the animal, including in the liver, intestines, and urine, providing insights into their metabolic fate. concordia.ca Similarly, when evaluating tumor-targeting agents, ex vivo imaging of organs after the in vivo experiment confirms the biodistribution and quantifies the accumulation of the probe in the tumor versus other tissues like the liver and kidneys. science.gov This information is vital for assessing the specificity and efficacy of targeted probes.

    Interactive Data Table: Spectroscopic Properties of Sulfo-Cyanine3

    PropertyValueReference
    Excitation Maximum (λex) ~548 - 555 nm antibodies.comaxispharm.comlumiprobe.com
    Emission Maximum (λem) ~563 - 570 nm antibodies.comaxispharm.comlumiprobe.com
    Molar Extinction Coefficient ~162,000 M⁻¹cm⁻¹ antibodies.com
    Fluorescence Quantum Yield ~0.1 antibodies.com

    Advanced Research Strategies and Emerging Techniques Utilizing Sulfo Cyanine3 Maleimide

    Super-Resolution Microscopy Applications (e.g., STED Nanoscopy, SMLM)

    The optical characteristics of Sulfo-Cyanine3 (sCy3) maleimide (B117702) are well-suited for super-resolution microscopy techniques that overcome the diffraction limit of light, such as Stimulated Emission Depletion (STED) nanoscopy and Single-Molecule Localization Microscopy (SMLM). uni-muenchen.denih.gov In STED microscopy, the ability of Sulfo-Cyanine3 to be efficiently switched off by a depletion laser allows for the generation of high-resolution images. Researchers have successfully used sCy3-maleimide-labeled nanobodies for two-color STED nanoscopy, demonstrating its utility in resolving distinct cellular components with nanoscale precision. nih.gov

    For SMLM methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), the photostability and brightness of Sulfo-Cyanine3 are critical. uni-muenchen.de It can be used to label specific proteins, such as via engineered cysteine residues on nanobodies or Affimer reagents, enabling the precise localization of individual molecules. nih.govbiorxiv.org This specific and covalent labeling strategy is essential for achieving the high labeling densities required for accurate structural reconstruction in SMLM. nih.gov

    Development of Multi-Color Labeling Schemes

    Sulfo-Cyanine3 maleimide is frequently employed as a component in multi-color labeling schemes to simultaneously visualize multiple proteins or biomolecules within a single sample. Its distinct spectral properties allow it to be paired with other fluorophores with minimal spectral overlap, such as Sulfo-Cyanine5 (sCy5) or ATTO dyes. biorxiv.org A common strategy involves engineering single cysteine residues onto different proteins of interest, which can then be specifically labeled with different maleimide-functionalized dyes.

    Research applications have demonstrated the power of this approach. For instance, dual-color live-cell tracing has been achieved by labeling α-GFP nanobodies with sCy3 and sCy5 to visualize mEGFP-tagged proteins. biorxiv.org In more complex in vitro assays, multi-color schemes have been used to investigate intricate biological processes. One such study on protein retrotranslocation used a three-color system where the central protein (Hrd1) was labeled with Cy5, an external substrate peptide was labeled with a DyLight 800 dye, and an internal substrate peptide was labeled with Cy3, allowing for the simultaneous tracking of all components. nih.gov

    Target 1Label 1Target 2Label 2Research ApplicationSource(s)
    α-GFP NanobodySulfo-Cy3α-GFP NanobodySulfo-Cy5Specific labeling of mEGFP-Lamin A biorxiv.org
    Internal Substrate Peptide (CPY*-TM)Cy3Hrd1 ProteinCy5In vitro retrotranslocation assay nih.gov
    α-Vimentin NanobodyATTO488α-Lamin NanobodyATTO655Dual-color live-cell tracing of endogenous targets biorxiv.org

    Integration with Single-Molecule Fluorescence Spectroscopy

    Single-molecule fluorescence spectroscopy provides unparalleled insight into the dynamics and stoichiometry of biomolecules. This compound is a valuable probe in this field, particularly for single-molecule Förster Resonance Energy Transfer (smFRET) and Protein-Induced Fluorescence Enhancement (PIFE) studies. nih.govarxiv.org In smFRET, Sulfo-Cy3 often serves as the donor fluorophore, typically paired with an acceptor like Cy5, to measure conformational changes in proteins and nucleic acids in real-time. arxiv.org

    The fluorescence of Sulfo-Cy3 is sensitive to its local environment, a property exploited in PIFE. nih.gov When a Cy3-labeled biomolecule (like DNA) interacts with a protein, the dye's rotation can become restricted, leading to a suppression of photoisomerization and a corresponding increase in fluorescence quantum yield and lifetime. nih.gov This effect has been used to study protein-DNA interactions with high sensitivity. nih.gov Furthermore, single-molecule total internal reflection fluorescence (TIRF) microscopy platforms have utilized this compound to label proteins like the integral membrane ubiquitin ligase Hrd1. biorxiv.org This allowed researchers to directly count the number of labeled proteins within proteoliposomes and define the minimal stoichiometries required for biological activity. biorxiv.org

    Exploitation in Directed Evolution and Screening Platforms

    Directed evolution and high-throughput screening platforms are powerful methods for engineering proteins with novel functions or for identifying molecular inhibitors. This compound serves as a robust labeling agent in these contexts, enabling fluorescent readout of binding or activity. While not a direct participant in the evolutionary process, its ability to specifically label engineered cysteine residues on protein variants is crucial for downstream analysis.

    For example, in deep mutational scanning studies of the Hrd1 protein, a related dye, Sulfo-Cy5-Maleimide, was used to label the protein for visualization and quantification following sortase-mediated peptide exchange. nih.gov This highlights the role of cyanine-maleimide dyes in validating the expression and modification of protein libraries. Similarly, Sulfo-Cy3 maleimide can be used to fluorescently label a library of protein variants, which can then be screened for binding to a specific target using fluorescence-activated cell sorting (FACS) or microplate assays. The dye's brightness and water solubility are advantageous for maintaining protein stability and achieving a high signal-to-noise ratio in these screening assays. lumiprobe.com

    Novel Linker Chemistries and Molecular Engineering for Enhanced Performance

    While the maleimide-thiol linkage is a widely used bioconjugation strategy, research has shown it may not be optimal for the photostability of cyanine (B1664457) dyes. nih.govresearchgate.net Studies conducting single-molecule photon counting revealed that cyanine dyes attached via thioether linkages (resulting from maleimide-cysteine reactions) exhibit more significant photobleaching compared to those attached via more stable amide linkers. nih.gov This limitation reduces the total number of photons that can be emitted before the dye is destroyed, which is a critical parameter in single-molecule and super-resolution imaging.

    To overcome this, researchers have explored alternative bioconjugation strategies. One successful approach involves replacing the maleimide with reagents that form electron-deficient aryl thioethers. Labeling protein thiols with phenyloxadiazole (POD) methyl sulfone, for example, has been shown to increase the total photon emission of cyanine dyes by 1.5 to 3-fold compared to the traditional maleimide linkage. nih.gov This enhancement is attributed to altering the photobleaching pathway of the cyanine core. nih.gov

    Linker ChemistryKey FeatureImpact on Cyanine PhotophysicsSource(s)
    Maleimide-ThiolForms a thioether bond.Prone to photobleaching, limiting the total photon budget. nih.govresearchgate.net
    Phenyl-oxadiazole (POD)-ThiolForms an electron-deficient aryl thioether.Increases total emitted photons by 1.5-3 fold; reduces photodamage. nih.gov

    The utility of this compound can be expanded by incorporating cleavable elements into the linker that connects the dye to the maleimide group. This allows for the controlled release of the fluorescently tagged molecule or a therapeutic payload in response to specific environmental triggers. axispharm.comaxispharm.com This strategy is particularly prominent in the development of antibody-drug conjugates (ADCs) but is also applicable to research probes. axispharm.comdcchemicals.com

    Several classes of cleavable linkers can be engineered for use with maleimide chemistry:

    Enzyme-Cleavable Linkers: These often contain peptide sequences that are substrates for enzymes overexpressed in specific cellular compartments or disease states, such as cathepsins in the lysosome. axispharm.comdcchemicals.com

    Acid-Cleavable Linkers: Incorporating acid-labile groups, like hydrazones, allows the linker to be cleaved in the acidic environment of endosomes or lysosomes. axispharm.com

    Photo-Cleavable Linkers: These linkers contain a photolabile group that breaks upon irradiation with light of a specific wavelength, offering precise spatiotemporal control over cargo release. axispharm.com

    Reduction-Sensitive Linkers: Disulfide bonds can be incorporated into the linker, which are readily cleaved by the high concentration of reducing agents like glutathione (B108866) within the cell cytoplasm. axispharm.com

    These advanced linker designs enable researchers to use this compound not just for static imaging but also to create dynamic probes that can report on enzymatic activity or be used to release compounds at a specific site of action.

    Role of Sulfonate Groups in Preventing Dye Aggregation and Enhancing Water Solubility

    The chemical architecture of this compound incorporates sulfonate (SO₃⁻) groups, which are pivotal to its functionality in aqueous environments, particularly in the context of bioconjugation. These groups bestow significant advantages by directly addressing two common challenges associated with fluorescent dyes: poor water solubility and the tendency to aggregate.

    The enhanced water solubility of this compound is a direct consequence of the hydrophilic and charged nature of the sulfonate groups. nih.govdigitellinc.com Unlike their non-sulfonated counterparts, which often require dissolution in organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being introduced to an aqueous reaction with a biomolecule, sulfo-cyanine dyes are highly water-soluble. nih.govrupress.org This property is critical when working with sensitive proteins or other biomolecules that could be denatured or functionally compromised by exposure to organic solvents. nih.gov The ability to perform labeling reactions in entirely aqueous buffers simplifies experimental protocols and helps preserve the native conformation and activity of the target molecule. nih.govlumiprobe.com

    Furthermore, the negatively charged sulfonate groups play a crucial role in mitigating dye aggregation. digitellinc.comrupress.org Dye aggregation, where fluorophore molecules stack together, is a common phenomenon that often leads to fluorescence quenching and the formation of non-fluorescent H-aggregates. This can significantly reduce the signal-to-noise ratio and lead to inaccurate quantification in fluorescence-based assays. The electrostatic repulsion between the sulfonate groups on adjacent Sulfo-Cyanine3 molecules counteracts the van der Waals forces that drive aggregation. nih.govdigitellinc.com This effect is particularly important in conjugates that are heavily labeled with multiple dye molecules, where the proximity of the dyes would otherwise promote quenching. digitellinc.comrupress.org By keeping the dye molecules separated and monomeric, the sulfonate groups help maintain their bright fluorescence and high quantum yields. nih.gov

    Computational Modeling and Prediction of this compound Interactions

    Computational modeling has emerged as a powerful tool for predicting and analyzing the molecular interactions of fluorophores like this compound when conjugated to biomolecules. These in-silico approaches, particularly molecular dynamics (MD) simulations, provide insights into how the dye label may influence the structure, dynamics, and interactions of the host protein or nucleic acid at an atomic level. nih.govdigitellinc.com Such predictions are crucial because the fluorescent label, while intended as a passive reporter, can sometimes perturb the very system it is meant to observe.

    All-atom MD simulations have been employed to investigate the behavior of cyanine dyes (including Cy3) covalently attached to proteins, especially membrane proteins. nih.gov Research has shown that even water-soluble fluorophores like Cy3 can exhibit significant interactions with lipid bilayers. nih.gov Simulations can model the dye's linker flexibility, its preferential orientations, and its potential to partition into the membrane environment. This information is vital for interpreting data from techniques like Förster Resonance Energy Transfer (FRET), where the precise distance and orientation between dyes are paramount. By simulating the dye-tagged protein in a realistic membrane environment, researchers can predict how the dye might affect the natural dynamics and structure of the protein, for instance by altering the tilt of a transmembrane helix. nih.gov

    In the context of nucleic acids, classical MD simulations combined with quantum mechanics/molecular mechanics (QM/MM) methods are used to study the conformational dynamics of DNA and RNA labeled with Cy3. digitellinc.com These simulations can reveal how the Cy3 dye stacks with DNA bases and how this interaction influences the local conformation of the sugar-phosphate backbone. digitellinc.com This is particularly relevant for understanding phenomena such as Photoisomerization-Related Fluorescence Enhancement (PIFE), where changes in the dye's fluorescence lifetime and intensity report on its local environment and motional restriction by the biomolecule. nih.gov Computational models help to correlate these spectroscopic changes with specific structural and dynamic events. digitellinc.comnih.gov While some studies utilize computational approaches to design the broader experimental framework wherein this compound is used for labeling, the direct modeling of the dye's behavior provides a more granular understanding. biorxiv.org

    Comparative Analysis and Future Directions for Sulfo Cyanine3 Maleimide Research

    Comparison with Other Fluorescent Dyes and Maleimide (B117702) Derivatives

    The selection of a fluorescent probe for biomolecular labeling is a critical decision in experimental design, with the dye's performance characteristics directly impacting the quality and reliability of the obtained data. Sulfo-Cyanine3 maleimide has emerged as a popular choice for thiol-reactive labeling, but a thorough evaluation requires comparison with other available fluorophores.

    Spectral and Performance Comparison with Non-sulfonated Cyanine3 Maleimide

    The primary distinction between this compound and its non-sulfonated counterpart, Cyanine3 maleimide, lies in their solubility and its consequences. The addition of sulfo groups to the cyanine (B1664457) core significantly enhances the water solubility of this compound. nih.govthermofisher.comthermofisher.comnih.govresearchgate.net This increased hydrophilicity allows for labeling reactions to be conducted in purely aqueous solutions, which is particularly advantageous for sensitive proteins that may denature in the presence of organic co-solvents typically required to dissolve non-sulfonated cyanine dyes. thermofisher.comresearchgate.net Furthermore, the charged sulfonate groups help to reduce the aggregation of dye molecules and the resulting labeled conjugates, a common issue with hydrophobic dyes that can lead to fluorescence quenching and altered biological activity. nih.govthermofisher.comnih.govresearchgate.net

    Spectrally, the sulfonated and non-sulfonated forms of Cyanine3 are nearly identical. nih.govthermofisher.comnih.govresearchgate.net Both exhibit absorption and emission maxima in the orange-red region of the spectrum, making them compatible with common excitation sources and filter sets, such as those for TRITC. stratech.co.uk However, there can be subtle differences in their photophysical properties. For instance, the fluorescence quantum yield of this compound is reported to be around 0.1 in aqueous solution, while the non-sulfonated version has a higher quantum yield of approximately 0.31. thermofisher.comnih.govibiantech.com This suggests that while sulfonation provides significant benefits in terms of solubility and reduced aggregation, it may slightly diminish the intrinsic brightness of the fluorophore.

    Interactive Data Table: Comparison of Sulfo-Cy3 and Cy3 Maleimide

    Property This compound Cyanine3 Maleimide
    Excitation Max (nm) ~548-555 ~555
    Emission Max (nm) ~563-570 ~570
    Extinction Coefficient (M⁻¹cm⁻¹) ~162,000 ~150,000
    Quantum Yield ~0.1 ~0.31
    Water Solubility High Low
    Aggregation in Water Low High

    Note: Values are approximate and can vary depending on the specific manufacturer and experimental conditions.

    Advantages over Other Thiol-Reactive Fluorophores

    The maleimide group is a highly efficient and selective functional group for targeting thiol residues on biomolecules, particularly the sulfhydryl groups of cysteine residues in proteins. stratech.co.ukaxispharm.com This reaction is most effective and specific at a pH range of 6.5 to 7.5. thermofisher.comaxispharm.com Compared to other thiol-reactive functionalities like iodoacetamides, maleimides offer the advantage of not reacting with methionine, histidine, or tyrosine residues. thermofisher.com

    When compared to other classes of thiol-reactive fluorophores, this compound presents several advantages. For example, while fluorescein-based dyes like 5-iodoacetamidofluorescein (5-IAF) are classic thiol-reactive probes, they are known to be pH-sensitive and less photostable than cyanine dyes. axispharm.com BODIPY dyes, another class of fluorophores with maleimide derivatives, can be bright and photostable, but some have been shown to exhibit non-specific labeling at high dye-to-thiol ratios. psu.edu In contrast, this compound generally offers a good balance of brightness, photostability, and pH insensitivity, making it a robust choice for a variety of applications. alfa-chemistry.comlumiprobe.com

    Performance Relative to Alternative Dye Families (e.g., Alexa Fluor, DyLight)

    The Alexa Fluor and DyLight dye families are major competitors to the cyanine dyes, including Sulfo-Cyanine3. Dyes such as Alexa Fluor 555 and DyLight 550 have spectral properties very similar to Sulfo-Cyanine3, making them direct alternatives. thermofisher.comlubio.ch

    In terms of performance, both Alexa Fluor and DyLight dyes are recognized for their high brightness and photostability. thermofisher.comaxispharm.com Studies have shown that Alexa Fluor 555 conjugates can be significantly brighter and more photostable than Cy3 conjugates, especially at high degrees of labeling where Cy3 can suffer from self-quenching due to aggregation. researchgate.netresearchgate.netnih.gov The sulfonation of Alexa Fluor dyes contributes to their high water solubility and reduced aggregation, similar to Sulfo-Cyanine3. nih.gov

    DyLight dyes also claim higher fluorescence intensity and photostability compared to cyanine dyes in many applications and remain highly fluorescent over a broad pH range. thermofisher.com The choice between Sulfo-Cyanine3, Alexa Fluor 555, and DyLight 550 maleimides will often depend on the specific application, the protein being labeled, and the imaging conditions. While Alexa Fluor and DyLight dyes may offer superior brightness and photostability in some instances, this compound can be a more cost-effective option with comparable performance for many experimental needs. nih.gov

    Interactive Data Table: Spectral Comparison of Competing Dyes

    Dye Excitation Max (nm) Emission Max (nm) Extinction Coefficient (M⁻¹cm⁻¹)
    Sulfo-Cyanine3 ~548-555 ~563-570 ~162,000
    Alexa Fluor 555 ~555 ~565 ~150,000
    DyLight 550 ~562 ~576 ~150,000

    Note: Values are approximate and can vary between manufacturers and conjugation states.

    Challenges in this compound Research

    Despite its utility, the use of this compound is not without its challenges. Addressing these issues is an active area of research aimed at improving the reliability and scope of applications for this versatile fluorophore.

    Addressing Potential Off-Target Labeling in Complex Biological Mixtures

    A significant challenge with maleimide-based labeling is the potential for off-target reactions, particularly in complex biological samples like cell lysates. While the maleimide-thiol reaction is highly specific at a neutral pH (6.5-7.5), at higher pH values (above 8.0), maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues. thermofisher.comthermofisher.comthermofisher.com This can lead to non-specific labeling of proteins and other biomolecules, complicating data interpretation.

    Strategies to mitigate off-target labeling include:

    Careful pH control: Maintaining the reaction pH within the optimal range of 6.5-7.5 is crucial for ensuring thiol specificity. thermofisher.comaxispharm.com

    Optimization of dye-to-protein ratio: Using the lowest effective concentration of the maleimide dye can help to minimize non-specific reactions. nih.govnih.gov

    Reaction time: Shorter incubation times can reduce the opportunity for slower, off-target reactions to occur. nih.gov

    Quenching of excess dye: After the desired labeling reaction is complete, adding a small molecule thiol like dithiothreitol (B142953) (DTT) or β-mercaptoethanol can quench any unreacted maleimide dye, preventing further labeling. thermofisher.com

    N-terminal acetylation: For peptides with an N-terminal cysteine, acetylation of the N-terminal amino group can prevent the formation of thiazine (B8601807) impurities, a known side reaction of maleimide conjugation. bachem.com

    Furthermore, the stability of the thiosuccinimide linkage formed between the maleimide and the thiol can be a concern. This linkage can undergo a retro-Michael reaction, leading to the dissociation of the dye, or hydrolysis of the maleimide ring, which renders it unreactive. nih.govucl.ac.uk Research into more stable maleimide derivatives is ongoing to address these stability issues.

    Optimizing Photostability for Long-Term Imaging

    Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a fundamental limitation in fluorescence microscopy, especially for long-term imaging experiments. While cyanine dyes like Sulfo-Cyanine3 are generally more photostable than older dyes like fluorescein, they can still be susceptible to photobleaching under intense or prolonged illumination. axispharm.comalfa-chemistry.comlumiprobe.com

    Several approaches are being explored to enhance the photostability of cyanine dyes:

    Use of antifade reagents: Mounting media containing antifade agents, such as p-phenylenediamine (B122844) (PPD) or commercially available formulations, can help to reduce photobleaching by scavenging reactive oxygen species that contribute to dye degradation.

    Triplet state quenchers: The addition of triplet state quenchers, such as cyclooctatetraene (B1213319) (COT), has been shown to significantly improve the photostability of cyanine dyes by depopulating the long-lived triplet state from which much of the photochemistry originates. nih.gov

    Structural modifications: Research into modifying the chemical structure of cyanine dyes to improve their intrinsic photostability is an active field. For example, the incorporation of rigidifying elements into the polymethine chain can reduce non-radiative decay pathways and enhance photostability. bachem.com

    Genetically encoded tags: The development of genetically encoded protein tags that bind to and enhance the photostability of cyanine dyes offers a promising strategy for targeted and robust long-term imaging.

    By addressing these challenges through careful experimental design and the development of new chemical and biological tools, the utility of this compound and other cyanine dyes in demanding fluorescence applications will continue to expand.

    Variability in Labeling Efficiency Across Different Biomolecules

    The efficiency of conjugating this compound to biomolecules is not uniform and can be influenced by a multitude of factors related to the target molecule's structure and the reaction environment. The maleimide group's specific reactivity towards free thiol groups (-SH) on cysteine residues is the foundation of this labeling strategy. interchim.frlumiprobe.com However, the accessibility and chemical reactivity of these thiols can vary significantly from one biomolecule to another, leading to differences in labeling outcomes.

    Key factors that influence the labeling efficiency include:

    Number and Accessibility of Thiol Groups: The primary determinant of labeling efficiency is the presence of available cysteine residues. Proteins with a single, solvent-exposed cysteine are often ideal candidates for site-specific, stoichiometric labeling. In contrast, proteins with multiple cysteine residues may result in heterogeneous labeling, where the degree of labeling (DOL) can vary. Furthermore, if cysteine residues are buried within the protein's tertiary structure or involved in disulfide bonds, they are inaccessible to the maleimide reagent. researchgate.net In such cases, reducing agents like Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are required to break the disulfide bonds and expose the thiols for conjugation. interchim.frlumiprobe.com

    Steric Hindrance: The local environment surrounding the cysteine residue can sterically hinder the approach of the relatively bulky this compound molecule. If the thiol group is located in a sterically crowded region, such as a narrow cleft or near a large prosthetic group, the labeling reaction can be significantly impeded. nih.gov

    Local pH and pKa of the Thiol Group: The thiol-maleimide reaction is highly pH-dependent. The reaction proceeds efficiently at a pH range of 6.5-7.5. interchim.fr In this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form (-S⁻), which readily attacks the maleimide double bond. At pH values below 6.5, the rate of reaction decreases as the thiol group becomes protonated. Conversely, at pH values above 8.0, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it non-reactive and reducing conjugation efficiency. researchgate.net The local microenvironment can also influence the pKa of the cysteine thiol, altering its reactivity at a given bulk pH. nih.gov

    Biomolecule Concentration: The concentration of the target protein or peptide can affect labeling efficiency, with lower concentrations sometimes leading to reduced efficiency. researchgate.net Optimal protein concentrations are typically recommended to be in the range of 2-10 mg/mL to ensure favorable reaction kinetics. numberanalytics.com

    Nature of the Biomolecule: Labeling efficiency can differ between classes of biomolecules. For instance, a study comparing the conjugation of a maleimide-functionalized nanoparticle to a small cyclic peptide (cRGDfK) and a larger nanobody (11A4) found different optimal conditions and achieved efficiencies. The peptide reached an 84% conjugation efficiency, while the larger nanobody achieved 58%, requiring different molar ratios and incubation times. researchgate.netnih.gov This highlights that peptides, proteins, and thiolated oligonucleotides can all present unique challenges and require optimization for successful labeling.

    The following table summarizes the key factors influencing the labeling efficiency of this compound.

    FactorEffect on Labeling EfficiencyRecommended Condition/Consideration
    Thiol Accessibility Buried thiols or those in disulfide bonds are unreactive.Use reducing agents (e.g., TCEP, DTT) to expose thiols. interchim.frlumiprobe.com
    Steric Hindrance Crowded environments around the thiol group impede dye access.Select labeling sites in exposed, flexible regions of the biomolecule. nih.gov
    Reaction pH The reaction is optimal in a narrow pH range.Maintain pH between 6.5 and 7.5 for efficient conjugation. interchim.fr
    Biomolecule Type Different molecules (peptides, proteins, oligos) have unique properties.Optimize molar ratios and reaction times for each specific target. researchgate.netnih.gov
    Biomolecule Concentration Low concentrations can reduce reaction rates and efficiency.Concentrate the biomolecule, ideally to >2 mg/mL. numberanalytics.com

    Emerging Trends and Future Research Directions

    The field of fluorescent labeling is dynamic, with continuous efforts to enhance the properties of fluorophores and expand their applications. For this compound and related cyanine dyes, research is pushing forward on several key fronts.

    Development of More Photostable and Brighter Derivatives

    A major focus of current research is to overcome the inherent limitations of photobleaching and to increase the signal output of cyanine dyes. Several innovative strategies are being pursued:

    Structural Rigidification: The primary pathway for non-radiative decay (and subsequent photobleaching) in cyanine dyes is trans-cis isomerization around the polymethine bridge. researchgate.net By incorporating structural elements that rigidify this bridge, isomerization can be suppressed, leading to significant increases in both quantum yield and photostability. A prime example is Cy3B, a derivative of Cy3 that contains a carbon bridge locking the polymethine chain, resulting in substantially higher brightness and photostability. researchgate.net

    Supramolecular Encapsulation: Researchers have shown that encapsulating Cy3 within molecular containers like cyclodextrins can enhance its photophysical properties. researchgate.netarxiv.org This containment shields the dye from reactive oxygen species and restricts molecular motion, leading to up to a three-fold increase in brightness and a marked improvement in photostability. researchgate.netarxiv.org

    Proximity-Based Stabilization: Another approach involves the direct conjugation of photostabilizing agents, such as cyclooctatetraene (COT) or Trolox, to the fluorophore. researchgate.net These agents act as triplet state quenchers, reducing the formation of reactive oxygen species and thereby enhancing the photostability of the dye without altering its spectral characteristics. researchgate.net

    Genetically Encoded Enhancers: A novel strategy involves the development of genetically encoded protein tags that specifically bind to and enhance the fluorescence of cyanine dyes. Recently, photostability-enhancing proteins against cyanine (PEPCy) tags were developed through directed evolution. nyu.edubiorxiv.org The PEPCy3-Cy3 complex, for instance, demonstrated a six-fold enhancement in molecular brightness and significantly improved photostability, offering a powerful tool for live-cell imaging. nyu.edubiorxiv.org

    Electronic Modification: The introduction of electron-withdrawing groups, such as cyano (CN) substituents, into the aromatic structure of cyanine dyes has been shown to improve both quantum yields and photostability. nih.govresearchgate.net

    Development StrategyMechanism of EnhancementExample
    Structural Rigidification Prevents trans-cis photoisomerization, a key photobleaching pathway.Cy3B researchgate.net
    Supramolecular Encapsulation Shields the dye from the environment and restricts molecular motion.Cy3-cyclodextrin complex researchgate.net
    Proximity-Based Stabilization Conjugated agents quench damaging excited triplet states.Cy5-COT, Cy5-Trolox researchgate.net
    Genetically Encoded Enhancers Protein binding stabilizes the dye and enhances its quantum yield.PEPCy3 tag nyu.edubiorxiv.org
    Electronic Modification Electron-withdrawing groups improve intrinsic photostability.Cyano-substituted cyanines nih.gov

    Integration with Advanced Biosensing Technologies

    The unique photophysical properties of Sulfo-Cyanine3 and its derivatives make them valuable components in a new generation of sophisticated biosensors and imaging platforms.

    Super-Resolution Microscopy (SRM): Techniques like Stochastic Optical Reconstruction Microscopy (STORM) rely on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. Cyanine dyes, including Cy3 and Cy5, can be induced to blink or photoswitch under specific buffer conditions and laser illumination, enabling their use in reconstructing images with a resolution far beyond the diffraction limit of light. rsc.orgmicroscopyu.com Cy3 is often used as an "activator" dye to switch a "reporter" dye like Cy5 back to a fluorescent state in dSTORM applications. microscopyu.com

    Förster Resonance Energy Transfer (FRET): FRET is a powerful tool for measuring nanoscale distances and detecting molecular interactions. Sulfo-Cyanine3 is frequently used as a FRET donor or acceptor in pairs with other dyes (like Cy5 or Alexa Fluor dyes) to study protein-protein interactions, protein conformational changes, and the dynamics of nucleic acids. nih.gov Its relatively high quantum yield and spectral overlap with common acceptor dyes make it a reliable FRET partner. nih.gov

    Bioluminescence Resonance Energy Transfer (BRET): A notable application is the ThermoBRET assay, which measures protein thermal stability. researchgate.net In this assay, a protein of interest is fused to a luciferase (like Nluc). Upon thermal denaturation, newly exposed cysteine residues are labeled by this compound. The proximity of the luciferase donor and the Cy3 acceptor results in a BRET signal, allowing for the precise determination of the protein's melting temperature. researchgate.net

    Nanotechnology-Enabled Sensors: Dyes like Sulfo-Cyanine3 are being integrated with nanomaterials to create novel biosensors. For example, they can be paired with quenchers like graphene oxide, where the fluorescence is turned off upon adsorption and recovers when a target analyte binds and displaces the dye-labeled probe. nih.gov They can also be encapsulated within silica (B1680970) nanoparticles to improve brightness and photostability for enhanced sensor performance. nih.gov These integrated systems are being explored for point-of-care diagnostics and high-sensitivity molecular detection. numberanalytics.com

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.